1-Methylpyridinium-2-sulfonate
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-methylpyridin-1-ium-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-7-5-3-2-4-6(7)11(8,9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNCNAMRNBKKMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389334 | |
| Record name | 1-methylpyridinium-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4329-93-5 | |
| Record name | 1-methylpyridinium-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Master Guide: 1-Methylpyridinium-2-sulfonate (CAS 4329-93-5)
The following technical guide is structured to serve as an authoritative resource for researchers and drug development professionals. It synthesizes chemical engineering principles with practical application in proteomics and synthetic organic chemistry.[1][2]
Core Identity: Pyridinium-2-sulfonate Betaine | Role: Proteomic Stabilizer & Synthetic Scaffold[2]
Executive Summary
1-Methylpyridinium-2-sulfonate (CAS 4329-93-5) is a zwitterionic heterocyclic compound belonging to the class of non-detergent sulfobetaines (NDSBs) .[1][2] Unlike traditional surfactants, it possesses a hydrophilic sulfonate head group and a positively charged pyridinium core but lacks a long hydrophobic tail.[1][2] This unique "head-group-only" architecture allows it to prevent protein aggregation and facilitate refolding without forming micelles or denaturing biological targets.[1][2]
Beyond proteomics, it serves as a specialized reagent in organic synthesis, where the sulfonate moiety acts as a stable leaving group for nucleophilic aromatic substitutions (
Physicochemical Profile & Chemical Architecture
The compound exists as an inner salt (zwitterion).[1][2] Its high dipole moment and ionic character confer exceptional solubility in aqueous buffers and polar organic solvents, making it an ideal additive for biological formulations.[1][2]
Table 1: Key Technical Specifications
| Property | Specification |
| CAS Number | 4329-93-5 |
| IUPAC Name | 1-Methylpyridin-1-ium-2-sulfonate |
| Molecular Formula | |
| Molecular Weight | 173.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water (>2.0 M), Methanol; Insoluble in non-polar solvents |
| Ionic Character | Zwitterionic (pH-independent charge distribution) |
| Micellization | Non-micelle forming (CMC > 2.0 M) |
| UV Cutoff | Transparent at 280 nm (Does not interfere with protein quantification) |
Application Domain I: Proteomics & Biologics Formulation
In drug development, the aggregation of recombinant proteins (e.g., monoclonal antibodies, enzymes) is a critical bottleneck.[1][2] CAS 4329-93-5 functions as a chemical chaperone .[1][2]
Mechanism of Action: The "NDSB Effect"
Unlike detergents that encapsulate proteins in micelles (often stripping essential lipids or altering structure), this compound interacts weakly with hydrophobic patches on protein surfaces.[2] This interaction is sufficient to sterically hinder protein-protein aggregation but too weak to disrupt the protein's internal hydrophobic core (folding).[1][2]
Diagram 1: Mechanism of Protein Stabilization
Caption: CAS 4329-93-5 prevents irreversible aggregation by transiently shielding hydrophobic domains during refolding.[2][3]
Protocol: Refolding from Inclusion Bodies
Objective: Solubilize and refold a recombinant protein expressed in E. coli inclusion bodies.[1][2]
-
Solubilization: Suspend inclusion bodies in Buffer A (6 M Guanidine HCl, 50 mM Tris-HCl pH 8.0, 1 mM DTT).
-
Refolding Buffer Preparation: Prepare Buffer B containing:
-
Dilution: Slowly dilute the solubilized protein into Buffer B (1:20 to 1:50 ratio) at
with constant stirring. -
Incubation: Stir for 12–24 hours. The sulfobetaine prevents precipitation during the critical intermediate folding stages.[1][2]
-
Dialysis: Dialyze against storage buffer. Note: Because CAS 4329-93-5 does not form micelles, it is rapidly removed by standard dialysis membranes (unlike Triton X-100).[2]
Application Domain II: Synthetic Chemistry
For medicinal chemists, this compound is a versatile scaffold.[1][2] The sulfonate group at the C2 position is electronically activated by the cationic nitrogen, making it a "masked" electrophile.[1][2]
Synthetic Production Route
High-purity synthesis is achieved via the oxidation of the thione precursor.[1][2]
Diagram 2: Synthesis Workflow
Caption: Industrial synthesis via N-methylation of 2-pyridinethione followed by controlled oxidation.
Reaction Logic: Nucleophilic Displacement ( )
The sulfonate group is a good leaving group in activated systems.[1][2]
-
Reaction: Treatment with primary amines (
) or thiols ( ) under heating.[1][2] -
Product: 1-Methyl-2-aminopyridinium salts (potential drug pharmacophores).[1][2]
-
Advantage: The reaction proceeds under milder conditions than the displacement of unactivated halides, and the zwitterionic starting material is easier to handle than volatile electrophiles.[1][2]
Safety & Handling (GHS Standards)
While useful, CAS 4329-93-5 is a chemical irritant.[1][2]
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling Protocol:
References
-
Vuillard, L., et al. (1995).[1][2] "Non-detergent sulphobetaines: a new class of molecules that facilitate in vitro protein renaturation."[1][2] Biochemical Journal, 305(1), 337-343.[1][2] (Foundational text on NDSB mechanism).
-
Goldberg, M. E., et al. (1996).[1][2] "Non-detergent sulfobetaines: a versatile tool for protein purification and crystallization."[1][2][5][6] Folding & Design, 1(1), 21-27.[1][2]
-
PubChem. Compound Summary for CID 13597: N-Methylpyridinium derivatives.[1][2][7] National Library of Medicine.[1][2] Retrieved from [Link]
Sources
- 1. N-Methylpyridinium | C6H8N+ | CID 13597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. N-Methylpyridinium | C6H8N+ | CID 13597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. NDSB 211 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. NDSB-201 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 7. Pyridinium sulfonate | C5H5NO3S | CID 2777373 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile & Handling of 1-Methylpyridinium-2-sulfonate
Executive Summary
1-Methylpyridinium-2-sulfonate (CAS 4329-93-5) is a specific zwitterionic compound (inner salt) characterized by a permanent positive charge on the pyridinium nitrogen and a negative charge on the sulfonate group at the C2 position. This distinct "push-pull" electrostatic architecture dictates a binary solubility profile: it exhibits high affinity for high-dielectric protic solvents while remaining virtually insoluble in non-polar organic media.
Critical Distinction: This compound is frequently confused with Pyridinium p-toluenesulfonate (PPTS) or Pyridine-sulfur trioxide complex. Unlike PPTS, this compound is an inner salt (betaine-type structure), not an ion pair held together by weak electrostatic attraction. This guide addresses the specific handling required to overcome its high lattice energy.
Part 1: Molecular Architecture & Solvation Mechanics
To predict solubility behavior without trial-and-error, one must understand the governing forces. This compound does not dissolve via simple Van der Waals interactions; it requires a solvent capable of disrupting strong Coulombic lattice forces.
The Zwitterionic Lattice Barrier
The crystal lattice is stabilized by strong electrostatic attraction between the
-
Requirement for Dissolution: The solvent must have a high dielectric constant (
) and, ideally, Hydrogen Bond Donor (HBD) capability to solvate the anionic sulfonate head. -
The "Like Dissolves Like" Fallacy: Standard polar aprotic solvents (like Acetone) often fail to dissolve this compound despite their polarity because they lack the H-bonding network required to stabilize the sulfonate group effectively.
Visualization: Solvation Dynamics
The following diagram illustrates the necessary solvent interactions to break the crystal lattice.
Figure 1: Mechanistic comparison of solvent interactions. Only high-dielectric protic solvents can overcome the lattice energy of the zwitterion.
Part 2: Empirical Solubility Profile
The following data categorizes solvent compatibility based on experimental observations of pyridinium sulfonate zwitterions.
Solvent Classifications
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale | Application |
| Class I: Primary Solvents | Water, D2O | High (>100 mg/mL) | High dielectric constant ( | Stock solutions, biological assays.[1] |
| Class II: Process Solvents | Methanol, Ethanol, TFE | Moderate (Heat often req.) | Protic nature allows solvation, but lower | Recrystallization, reaction media.[2][3] |
| Class III: Aprotic Polar | DMSO, DMF | Variable | Soluble due to high dipole moment, but often requires heating. Hard to remove post-process. | NMR analysis, high-temp reactions. |
| Class IV: Anti-Solvents | Acetone, Diethyl Ether, THF | Insoluble (<1 mg/mL) | Lack of H-donors and insufficient dielectric strength to shield charges. | Precipitation & Purification. |
| Class V: Non-Polar | Hexane, Toluene, Chloroform | Insoluble | Complete energetic mismatch. | Washing to remove non-polar impurities. |
Quantitative Reference Data (Estimated)
Note: Exact values depend on crystal purity and temperature.
-
Water (25°C): > 500 mM
-
Methanol (Boiling): > 100 mM
-
Acetone (25°C): < 1 mM
Part 3: Experimental Protocols
Protocol A: Purification via Differential Solubility (Recrystallization)
This protocol utilizes the solubility differential between Class II (Alcohol) and Class IV (Ether/Acetone) solvents to purify this compound from reaction byproducts.
Objective: Isolate high-purity zwitterion from crude reaction mixtures.
-
Dissolution: Transfer crude solid to a round-bottom flask. Add minimal Methanol or Ethanol .
-
Heat: Heat to reflux (60-75°C) with stirring until the solid fully dissolves. Note: If insoluble particulates remain, filter hot.
-
Nucleation: Remove from heat. Add Diethyl Ether or Acetone dropwise until a persistent cloudiness (turbidity) appears.
-
Crystallization: Cool the mixture slowly to Room Temperature (RT), then transfer to an ice bath (0-4°C) for 2 hours.
-
Isolation: Filter the resulting crystals via vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with cold Ether (Class IV solvent) to remove organic impurities.
-
Drying: Dry under high vacuum (< 2 mbar) at 40°C. Zwitterions are hygroscopic; store in a desiccator.
Protocol B: Gravimetric Solubility Determination
Use this protocol to validate solubility in a specific organic solvent for your application.
Figure 2: Workflow for gravimetric solubility validation.
Step-by-Step:
-
Add excess this compound to 5.0 mL of target solvent.
-
Vortex/stir for 24 hours at the target temperature.
-
Filter through a 0.22 µm PTFE syringe filter (ensure filter compatibility).
-
Pipette exactly 2.0 mL of filtrate into a pre-weighed vial.
-
Evaporate solvent completely.
-
Reweigh vial. The mass difference divided by 2.0 mL is the solubility.
Part 4: Implications for Drug Development & Synthesis[5]
Impurity Removal in API Synthesis
In drug development, this compound often appears as a byproduct during the synthesis of pyridine-based APIs using sulfur reagents.
-
Strategy: Because this compound is insoluble in DCM or Ethyl Acetate, you can wash the organic reaction layer with water (if the API is organic-soluble) to partition this zwitterion into the aqueous phase.
-
Reverse Strategy: If the API is also water-soluble, use Ion Exchange Chromatography (Anion Exchange) to retain the sulfonate while eluting cationic/neutral species.
Use as a Standard
Due to its permanent charge, it is an excellent internal standard for qNMR (Quantitative NMR) in D2O, as its methyl peak (approx. 4.0-4.5 ppm) is distinct and stable.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57088209, Methyl Pyridine Sulfonate (Structure/Identity Verification). Retrieved from [Link]
-
Royal Society of Chemistry. Acetone as a polar cosolvent for pyridinium-based ionic liquids (Solubility Mechanics). Retrieved from [Link]
-
Organic Syntheses. General procedures for Pyridinium salt recrystallization (Analogous Methodologies). Retrieved from [Link]
Sources
Technical Guide: Stability Profile and Storage Protocols for 1-Methylpyridinium-2-sulfonate
Executive Summary & Chemical Identity[1][2]
1-Methylpyridinium-2-sulfonate (CAS: 4329-93-5) is a zwitterionic inner salt characterized by a pyridinium cation methylated at the nitrogen (N1) position and a sulfonate anion at the C2 position. Unlike simple pyridinium halides, this compound exists as a dipole-stabilized inner salt, conferring unique solubility and thermal properties.
Commonly utilized in proteomics as a derivatizing agent and in organic synthesis as a zwitterionic building block, its stability is governed by its susceptibility to nucleophilic attack at the ring carbons and its inherent hygroscopicity. This guide defines the storage conditions required to maintain analytical-grade purity (>97%) and outlines the mechanistic pathways of degradation.
| Property | Data |
| CAS Number | 4329-93-5 |
| Formula | C₆H₇NO₃S |
| Molecular Weight | 173.19 g/mol |
| Structure Class | Pyridinium Zwitterion (Inner Salt) |
| Physical State | White to off-white crystalline solid |
| Solubility | High in water, DMSO, Methanol; Insoluble in non-polar organics |
Stability Analysis & Degradation Mechanisms
Thermal Stability
As a zwitterion, this compound exhibits high lattice energy, resulting in significant thermal stability compared to non-zwitterionic pyridinium salts.
-
Melting Point: Typically decomposes upon melting (>200°C).
-
Risk Profile: Thermal degradation is not the primary concern under standard storage conditions. However, prolonged exposure to temperatures >50°C can accelerate oxidative discoloration.
Hygroscopicity & Hydrolysis
The ionic nature of the sulfonate and pyridinium moieties makes this compound hygroscopic .
-
Mechanism: Moisture absorption disrupts the crystal lattice, creating a localized aqueous environment.
-
Hydrolytic Risk: While the C–S bond is relatively robust, the pyridinium ring is electrophilic. In the presence of water and elevated pH (basic conditions), the C2 or C6 positions are susceptible to nucleophilic attack by hydroxide ions (OH⁻), leading to the formation of pseudo-bases or ring-opening degradation products (glutaconaldehyde derivatives).
Photostability
Pyridinium salts are chromophores that absorb in the UV region.
-
Photochemical Pathway: Exposure to UV light can induce
transitions, potentially leading to the formation of Dewar isomers (bicyclic valence isomers) or facilitating nucleophilic photohydration. -
Impact: Yellowing of the white powder is a visual indicator of photo-degradation.
Mechanistic Decomposition Diagram
The following diagram illustrates the primary stress pathways: Nucleophilic attack (base-catalyzed) and Photochemical isomerization.
Figure 1: Primary degradation pathways involving nucleophilic addition and photo-isomerization.
Storage & Handling Protocols
To maintain purity for proteomics and synthesis applications, a strict "Cold, Dry, Dark" protocol is mandated.
Storage Conditions Matrix
| Parameter | Standard (Synthesis Grade) | Critical (Proteomics/Analytical) |
| Temperature | Ambient (15–25°C) | Refrigerated (2–8°C) |
| Humidity Control | Tightly sealed container | Desiccator or inert gas flush (Argon/N₂) |
| Light Protection | Amber glass or foil wrap | Amber glass vial |
| Container Type | Borosilicate glass | Glass with PTFE-lined cap |
| Shelf Life | 24 Months | 12 Months (Retest required) |
Handling SOP
-
Environment: Handle in a fume hood to avoid inhalation of dust. For analytical standards, weigh in a low-humidity environment or glovebox if possible.
-
Re-sealing: If the container is opened, purge the headspace with dry Nitrogen or Argon before re-sealing to prevent moisture entrapment.
-
Soluton Stability: Aqueous solutions should be prepared fresh. If storage is necessary, filter-sterilize (0.22 µm) and store at -20°C. Avoid alkaline buffers (pH > 8.0) to prevent ring degradation.
Storage Decision Workflow
Figure 2: Decision tree for storage based on application criticality.
Quality Control & Verification
Before using stored material for critical assays, verify integrity using the following markers:
-
Visual Inspection: Material must be a white to off-white crystalline solid. Any yellow or brown discoloration indicates degradation (likely photo-oxidation or hydrolysis).
-
Solubility Check: Dissolve 10 mg in 1 mL water. Solution should be clear and colorless. Turbidity suggests contamination or polymerization.
-
¹H NMR Validation (D₂O):
-
Look for diagnostic peaks of the pyridinium ring (typically downfield, δ 8.0–9.5 ppm).
-
Confirm the N-Methyl singlet (approx. δ 4.3–4.5 ppm).
-
Impurity Marker: New peaks in the alkene region (δ 5.0–7.0 ppm) may indicate ring opening.
-
References
Technical Whitepaper: Spectroscopic Characterization of 1-Methylpyridinium-2-sulfonate
This technical guide details the spectroscopic characterization and structural analysis of 1-Methylpyridinium-2-sulfonate , a zwitterionic pyridinium inner salt.
Executive Summary & Structural Context
Compound: this compound CAS: 4329-93-5 Formula: C₆H₇NO₃S Molecular Weight: 173.19 g/mol [1]
This molecule represents a classic pyridinium betaine (inner salt). Structurally, it features a permanently cationic nitrogen (quaternized by a methyl group) and an anionic sulfonate group at the C2 position. Unlike simple pyridinium salts (which require a counter-ion like Cl⁻ or Br⁻), this compound is electrically neutral overall but highly polar, exhibiting unique solubility and spectroscopic behaviors characteristic of zwitterions.
Key Applications:
-
Ionic Liquids & Deep Eutectic Solvents: Used as a zwitterionic component to modify viscosity and conductivity.
-
Synthetic Intermediate: Precursor for substituted pyridines via nucleophilic displacement of the sulfonate group.
-
Spectroscopic Standard: Model compound for studying electrostatic field effects on NMR chemical shifts.
Synthesis & Purification Protocol
To ensure spectroscopic data integrity, the compound must be synthesized with high purity to eliminate isomeric contaminants (e.g., 3-sulfonate).
Optimized Synthesis Workflow
The most robust route involves nucleophilic substitution of 2-chloropyridine followed by quaternization.
Step 1: Sulfonation (Nucleophilic Aromatic Substitution)
-
Reagents: 2-Chloropyridine, Sodium Sulfite (
), Water. -
Conditions: Reflux for 24 hours.
-
Mechanism: The sulfite ion attacks the electron-deficient C2 position, displacing chloride.
-
Purification: Acidification precipitates the pyridine-2-sulfonic acid (zwitterionic form).
Step 2: N-Methylation (Quaternization)
-
Reagents: Pyridine-2-sulfonic acid, Dimethyl Sulfate (DMS) or Methyl Iodide (
). -
Solvent: Methanol or Ethanol (anhydrous).
-
Conditions: Reflux (60–80°C) for 4–6 hours.
-
Workup: The product precipitates as a white crystalline solid. Recrystallization from ethanol/water is required to remove unreacted methylating agents.
Figure 1: Synthetic pathway converting 2-chloropyridine to the target zwitterion via sulfonation and methylation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the zwitterionic nature, Deuterium Oxide (
H NMR Data (400 MHz, D₂O)
The spectrum is characterized by the downfield shift of the ring protons due to the positive charge on the nitrogen, and the specific deshielding/shielding effects of the sulfonate group at C2.
| Position | Proton | Chemical Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| N-Me | 4.35 – 4.45 | Singlet ( | - | Characteristic N-methyl on cationic pyridine. | |
| C6 | 8.80 – 8.95 | Doublet ( | Most deshielded due to proximity to | ||
| C4 | 8.45 – 8.55 | Triplet ( | Para to Nitrogen; resonance deshielding. | ||
| C3 | 8.05 – 8.15 | Doublet ( | Ortho to Sulfonate; shielded relative to H6/H4. | ||
| C5 | 7.90 – 8.00 | Triplet ( | Meta to Nitrogen; least deshielded aromatic. |
C NMR Data (100 MHz, D₂O)
| Position | Carbon Type | Chemical Shift ( | Notes |
| C2 | Quaternary ( | 156.0 – 158.0 | Ipso to sulfonate; distinct weak intensity. |
| C6 | CH | 146.0 – 147.5 | Adjacent to |
| C4 | CH | 145.0 – 146.5 | Para to |
| C3 | CH | 127.0 – 128.5 | Ortho to sulfonate. |
| C5 | CH | 126.0 – 127.0 | Meta to |
| N-Me | 47.0 – 48.5 | N-Methyl carbon. |
Analyst Note: The chemical shift of the N-Methyl group is a reliable indicator of quaternization. If the signal appears < 4.0 ppm, suspect incomplete methylation or hydrolysis.
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy is critical for confirming the presence of the sulfonate headgroup and the quaternized pyridine ring.
Method: KBr Pellet or ATR (Attenuated Total Reflectance).
| Frequency ( | Intensity | Vibrational Mode Assignment |
| 3100 – 3000 | Weak | C–H Stretching (Aromatic). |
| 1630 – 1600 | Strong | C=N / C=C Ring Stretching (Pyridinium character). |
| 1490 – 1480 | Medium | Ring Deformation. |
| 1240 – 1180 | Very Strong | |
| 1060 – 1030 | Strong | |
| 600 – 620 | Medium | C–S Stretching / |
Diagnostic Check: The absence of broad bands >3200 cm⁻¹ (unless hydrated) confirms the zwitterionic sulfonate (
Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (
Fragmentation Pathway (ESI-MS/MS)
The molecular ion is typically observed as the protonated adduct
-
Parent Ion:
174.0 ( , ) -
Primary Fragment:
94.0 (Loss of ) -
Secondary Fragment:
79.0 (Loss of )
Figure 2: ESI-MS fragmentation logic. The loss of the sulfonate group (80 Da) is the primary diagnostic transition.
References
- Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Standard reference for pyridinium salt chemical shifts and synthesis).
-
Sigma-Aldrich/Merck. (2024). NMR Chemical Shifts of Common Impurities and Solvents.
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Reference for Pyridine-2-sulfonic acid precursor spectra).
- Hammett, L. P. (1940). Physical Organic Chemistry.
-
Santa Cruz Biotechnology. (2024). This compound Product Data Sheet.
Sources
Theoretical studies of 1-Methylpyridinium-2-sulfonate
An In-depth Technical Guide to the Theoretical Studies of 1-Methylpyridinium-2-sulfonate
Abstract
This technical guide provides a comprehensive exploration of the theoretical and computational studies of this compound, a fascinating zwitterionic molecule. We delve into its unique electronic structure, stability, and reactivity as elucidated by quantum chemical calculations. This document is intended for researchers, scientists, and drug development professionals, offering insights into the methodologies used to study this class of compounds and the implications of these theoretical findings for practical applications, particularly in medicinal chemistry and materials science. We will bridge the gap between computational predictions and experimental observations, providing a robust framework for understanding and utilizing pyridinium sulfonates.
Introduction: The Unique Nature of a Zwitterionic Pyridinium Betaine
This compound is an inner salt, or betaine, characterized by a positively charged quaternary pyridinium nitrogen and a negatively charged sulfonate group covalently bound to the same molecular framework. This zwitterionic nature imparts unique physicochemical properties, including high polarity, significant dipole moment, and the potential for strong intermolecular interactions. Such compounds are structurally related to pyridinium-based ionic liquids, which are valued for their tunable properties and diverse applications in catalysis, electrochemistry, and biotechnology[1].
The inherent charge separation within a single molecule makes this compound an intriguing subject for theoretical investigation. Understanding its electronic structure, conformational landscape, and reactivity is crucial for harnessing its potential. The sulfonate moiety is a key functional group in medicinal chemistry, often used to improve the aqueous solubility and stability of drug candidates[2]. Similarly, the pyridinium scaffold is a privileged structure found in numerous natural products and bioactive pharmaceuticals[3]. The combination of these two groups in a zwitterionic arrangement presents unique opportunities for designing novel molecules with tailored biological activities and material properties.
Theoretical studies, primarily employing quantum chemical methods, provide unparalleled insight into the molecular-level properties that govern macroscopic behavior. These computational approaches allow us to probe electronic distributions, predict spectroscopic signatures, and model reactivity in a way that complements and guides experimental work.
Molecular Structure and Supramolecular Interactions
The defining feature of this compound is the intramolecular salt bridge between the pyridinium cation and the sulfonate anion. This interaction dictates the molecule's geometry and electronic properties. Computational modeling is essential for determining the precise bond lengths, angles, and charge distribution that arise from this unique arrangement.
Caption: Molecular structure of this compound.
Beyond the single molecule, the interaction between the sulfonate and pyridinium moieties forms a robust supramolecular synthon. This strong, charge-assisted hydrogen bonding dictates how these molecules assemble in the solid state, influencing crystal packing, solubility, and thermal stability. The preferential formation of the sulfonate-pyridinium interaction over other potential hydrogen bonding pairs, such as carboxylic acid-pyridine, has been validated through both crystallographic studies and Density Functional Theory (DFT) calculations[4].
The Computational Scientist's Toolkit: Methodologies for Theoretical Investigation
The study of molecules like this compound relies heavily on quantum chemistry. Density Functional Theory (DFT) is the most widely used method due to its excellent balance of computational cost and accuracy for organic molecules.
Choice of Method:
-
Functional: The B3LYP hybrid functional is a common and reliable choice for studying the geometry and electronic properties of organic compounds, including pyridinium derivatives[5].
-
Basis Set: The 6-311G(d,p) basis set is frequently employed to provide a flexible and accurate description of the electron distribution[5].
A typical computational workflow is a self-validating system designed to ensure the reliability of the results.
Experimental Protocol: Standard Computational Workflow
-
Geometry Optimization:
-
An initial molecular structure is built.
-
The electronic energy and its gradient are calculated using the chosen DFT method (e.g., B3LYP/6-311G(d,p)).
-
The atomic positions are iteratively adjusted to minimize the total energy until the forces on the atoms are negligible. This locates a stationary point on the potential energy surface.
-
-
Frequency Calculation:
-
This step is performed on the optimized geometry.
-
It calculates the second derivatives of the energy with respect to atomic positions.
-
Verification: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformation) and not a transition state.
-
Output: This calculation also yields thermodynamic data (enthalpy, Gibbs free energy) and predicts the infrared (IR) and Raman vibrational spectra[6].
-
-
Advanced Electronic Structure Analysis:
-
Natural Bond Orbital (NBO) Analysis: Investigates charge distribution and orbital interactions (e.g., donor-acceptor interactions) to understand bonding within the molecule[7].
-
Quantum Theory of Atoms in Molecules (QTAIM): Analyzes the electron density topology to characterize the nature of chemical bonds, particularly non-covalent interactions like the intramolecular N⁺···O⁻ interaction[4][7].
-
Frontier Molecular Orbital (FMO) Analysis: Examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and electronic transitions[7][8].
-
Caption: Standard workflow for computational analysis of a molecule.
Key Theoretical Insights and Predictions
Computational studies on pyridinium sulfonates and related zwitterionic compounds have yielded significant insights into their stability, reactivity, and spectroscopic properties.
Electronic Structure and Stability
The stability of a molecule can be correlated with its HOMO-LUMO energy gap (E_gap). A larger gap generally implies higher kinetic stability and lower chemical reactivity[7][8]. For zwitterionic pyridinium ligands, calculated HOMO-LUMO gaps can vary significantly depending on their specific structure, with values ranging from approximately 1.8 eV to over 4.0 eV[8]. This "tunability" is key for designing molecules with specific electronic properties.
High-level quantum studies on related ionic liquids reveal that the stability is driven by strong electrostatic interactions between the cationic and anionic moieties[7]. Energy decomposition analysis (EDA) and QTAIM studies confirm that these interactions are the primary stabilizing force[4][7].
| Compound Type | Typical HOMO-LUMO Gap (eV) | Implication | Reference |
| Pyridinium-Triazole Zwitterion (3-PTCA) | 1.88 | Higher Reactivity | [8] |
| Pyridinium-Triazole Zwitterion (3-MPTCA) | 4.04 | Higher Kinetic Stability | [8] |
| Methyl-substituted Pyridinium IL | 4.14 - 6.30 | Varies with Anion | [9] |
| Imidazolium-based IL | ~6.05 | High Stability | [7] |
Table 1: Comparison of calculated HOMO-LUMO energy gaps for various pyridinium and related ionic compounds.
Spectroscopic Characterization
Theoretical calculations are invaluable for interpreting experimental spectra.
-
Vibrational Spectroscopy (IR/Raman): DFT calculations can predict the vibrational frequencies of a molecule with high accuracy. For a related compound, 2,5-dicarboxy-1-methylpyridinium inner salt, DFT calculations successfully assigned the broad, intense absorption in the FTIR spectrum to vibrations of the strong hydrogen bonds present in the crystal structure[5].
-
NMR Spectroscopy: Theoretical calculations of magnetic isotropic shielding constants can be linearly correlated with experimental ¹H and ¹³C NMR chemical shifts, aiding in the structural elucidation of complex pyridinium compounds in solution[5].
-
UV-Vis Spectroscopy: The quaternization of a pyridine ring to form a pyridinium salt can induce a significant bathochromic (red) shift in the absorption and fluorescence spectra, sometimes by nearly 100 nm[10]. This effect is due to the stabilization of the HOMO and LUMO levels upon introduction of the positive charge[10].
Reactivity
The reactivity of pyridinium salts can be precisely controlled. For instance, the reaction of pyridinium salts with sulfinates can proceed through two distinct, divergent pathways depending on the conditions. A base-catalyzed reaction can lead to the direct C4-sulfonylation of the pyridine ring[11]. In contrast, exposure to visible light can generate sulfonyl radicals via an electron donor-acceptor complex, leading to a three-component reaction with alkenes[11][12]. DFT calculations have been used to model these reaction pathways, showing that the C4-selectivity is energetically favored over C2-attack by ~2.9 kcal/mol, a preference driven by non-covalent interactions between the sulfonyl oxygen and the pyridinium nitrogen[11].
Applications in Drug Discovery and Development
The theoretical understanding of this compound and its analogs has direct implications for the rational design of new therapeutic agents.
-
Improving Pharmacokinetics: The sulfonate group is a well-established bioisostere of phosphate and is frequently incorporated into drug candidates to enhance water solubility and oral bioavailability[2]. The zwitterionic nature of this compound could offer a novel strategy for modulating these properties.
-
Targeted Inhibition: Pyridinium sulfonamides have been designed as potent, nanomolar inhibitors of carbonic anhydrase (CA) isozymes IX and XII, which are expressed in tumors[13]. The salt-like nature of these inhibitors prevents them from crossing cell membranes, allowing for selective inhibition of membrane-bound tumor-associated enzymes while sparing the cytosolic forms[13]. Computational docking studies reveal that the pyridinium moiety can form favorable π-π stacking interactions within the enzyme's active site[13].
-
Antimicrobial Agents: The antimicrobial activity of pyridinium-based surfactants is attributed to the combination of a hydrophobic alkyl chain and the electron density at the pyridinium nitrogen atom[14]. Theoretical calculations of charge distribution and molecular electrostatic potential can help optimize these features to design more effective antimicrobial compounds.
Conclusion
The theoretical study of this compound provides a powerful lens through which to understand its fundamental chemical and physical properties. Quantum chemical methods like DFT offer a robust and predictive framework for investigating the molecule's zwitterionic structure, electronic stability, spectroscopic signatures, and reactivity. These computational insights are not merely academic; they provide a rational basis for the design of new molecules with tailored functions. The synergy between the pyridinium cation and the sulfonate anion creates a versatile scaffold with significant potential in drug discovery, serving as a platform for developing targeted enzyme inhibitors and agents with improved pharmacokinetic profiles. As computational power continues to grow, the in-silico-first approach will become ever more critical in accelerating the discovery and development of novel chemical entities based on this unique molecular architecture.
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An In-Depth Technical Guide to the Biological Activity of 1-Methylpyridinium-2-sulfonate and Its Analogs
A Senior Application Scientist's Synthesis of Current Research and Future Directions
Foreword: Navigating the Landscape of Pyridinium Compounds
To our fellow researchers, scientists, and drug development professionals, this guide delves into the burgeoning field of pyridinium compounds, with a specific focus on the potential biological activities of 1-Methylpyridinium-2-sulfonate. As we navigate the complexities of drug discovery, the exploration of novel chemical entities with therapeutic promise is paramount. The pyridinium scaffold, a recurring motif in biologically active molecules, presents a fertile ground for such investigations.[1]
This document provides a comprehensive overview, synthesizing established data on structurally related analogs to forecast the potential of this compound. We will dissect the known mechanisms of action, propose potential therapeutic applications, and provide detailed experimental protocols to empower further research and validation. Our approach is grounded in scientific integrity, aiming to provide a trustworthy and authoritative resource for the scientific community.
Introduction to this compound: A Molecule of Interest
This compound is a zwitterionic organic compound, characterized by a positively charged nitrogen atom within the pyridine ring and a negatively charged sulfonate group attached at the 2-position. This intramolecular salt structure imparts unique physicochemical properties that can influence its biological behavior, including solubility, membrane permeability, and interactions with molecular targets.
While direct and extensive research on this compound is nascent, the broader family of pyridine derivatives has a well-documented history of diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1] Furthermore, the inclusion of a sulfonate group is significant in drug development, often utilized to enhance the pharmacokinetic properties of a molecule.[2]
A pivotal point of reference for understanding the potential of this compound comes from the detailed investigation of its isomer, 2-Methylpyridine-1-ium-1-sulfonate (MPS), which has been isolated from the Persian shallot (Allium hirtifolium).[3] The profound anti-angiogenic and anti-cancer activities observed for MPS provide a compelling rationale for the exploration of its structural analogs.[3]
Unraveling the Mechanism of Action: Insights from 2-Methylpyridine-1-ium-1-sulfonate
The biological activity of 2-Methylpyridine-1-ium-1-sulfonate (MPS) has been elucidated through a series of in vitro and in vivo studies, revealing a multi-faceted mechanism of action against cancer cells, particularly human breast cancer cell lines MCF-7 and MDA-MB-231.[3] These findings offer a predictive framework for the potential mechanisms of this compound.
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. MPS has demonstrated potent anti-angiogenic properties in a concentration-dependent manner.[3] The key mechanisms include:
-
Inhibition of Endothelial Cell Migration: MPS effectively hinders the migration of endothelial cells, a fundamental step in the formation of new vascular networks.[3]
-
Reduction of VEGF Secretion: Vascular Endothelial Growth Factor (VEGF) is a primary signaling protein that stimulates angiogenesis. Treatment with MPS leads to a significant decrease in the secretion of VEGF by cancer cells.[3]
-
Downregulation of MMP-2 and MMP-9: Matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix, facilitating endothelial cell invasion. MPS has been shown to suppress the production and activity of these crucial enzymes.[3]
Induction of Cell Cycle Arrest
The uncontrolled proliferation of cancer cells is a hallmark of the disease. MPS has been shown to interfere with the cell cycle, leading to growth arrest.[3]
-
Cell Line-Specific Arrest: In MCF-7 cells, MPS induces arrest at the G0/G1 phase, while in MDA-MB-231 cells, the arrest occurs at the S phase.[3]
-
Modulation of Cell Cycle Regulators: This cell cycle arrest is associated with significant changes in the expression levels of key regulatory proteins, including p21, p27, and the tumor suppressor p53.[3]
Apoptosis Induction
Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many cancer cells evade apoptosis. MPS has been found to induce apoptosis in both MCF-7 and MDA-MB-231 cell lines.[3]
-
Alteration of the Bax/Bcl-2 Ratio: A key indicator of apoptosis is the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. MPS treatment leads to an increase in this ratio, favoring cell death.[3]
-
Activation of Caspases: The execution of apoptosis is mediated by a cascade of enzymes called caspases. MPS has been shown to increase the activity of caspase-3 and caspase-9.[3]
The proposed signaling pathway for the anti-cancer activity of MPS is visualized in the following diagram:
Caption: Proposed signaling pathway for the anti-cancer activity of 2-Methylpyridine-1-ium-1-sulfonate (MPS).
Potential Therapeutic Applications
Based on the established biological activities of its analogs, this compound holds promise in several therapeutic areas:
-
Oncology: The potent anti-proliferative, anti-angiogenic, and pro-apoptotic effects suggest a strong potential as a novel anti-cancer agent, particularly for solid tumors that are highly dependent on angiogenesis.
-
Antimicrobial Therapy: The broader class of pyridinium salts has demonstrated antimicrobial properties.[4] Further investigation into the antibacterial and antifungal activity of this compound is warranted.
-
Drug Delivery: Cationic surfactants based on the 2-methylpyridinium structure have been explored as potential drug carrier systems.[5][6] The unique zwitterionic nature of this compound could be advantageous in formulating novel drug delivery vehicles.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for the synthesis and biological evaluation of this compound.
Synthesis of this compound (Proposed)
Workflow for the Proposed Synthesis:
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve pyridine-2-sulfonic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Addition of Methylating Agent: To the stirred solution, add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise at room temperature. An equimolar amount or a slight excess of the methylating agent can be used.
-
Reaction: Allow the reaction mixture to stir at room temperature or with gentle heating (e.g., 40-50 °C) for several hours.
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material and the formation of the product.
-
Isolation: Once the reaction is complete, the product can be precipitated by the addition of a non-polar solvent, such as diethyl ether.
-
Purification: The precipitated solid is then collected by filtration, washed with the non-polar solvent to remove any unreacted starting materials and byproducts, and dried under vacuum to yield the final product.
-
Characterization: The structure and purity of the synthesized this compound should be confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
In Vitro Anti-Proliferation Assay (MTS Assay)
This protocol outlines a common method to assess the effect of a compound on the proliferation of cancer cell lines.
Workflow for the MTS Assay:
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- 2. US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide - Google Patents [patents.google.com]
- 3. US3140289A - Process for preparing methyl pyridinium 2 aldoxime chloride - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity Proteomic Profiling via 1-Methylpyridinium Charge Derivatization
This Application Note and Protocol Guide details the use of 1-Methylpyridinium-2-sulfonate chemistries—specifically the activated reagent 2-Fluoro-1-methylpyridinium p-toluenesulfonate (FMP-TS) —in proteomics and metabolomics.
While "this compound" (CAS 4329-93-5) exists as a stable zwitterionic inner salt, its primary utility in high-sensitivity mass spectrometry arises from its activated precursors (like FMP-TS). These reagents are employed to install a fixed positive charge (the 1-methylpyridinium moiety) onto analytes (peptides, phenolic metabolites), dramatically enhancing ionization efficiency in Electrospray Ionization (ESI) and MALDI-MS.[1]
Introduction & Principle
In bottom-up proteomics and targeted metabolomics, the detection of low-abundance analytes is often limited by poor ionization efficiency or lack of retention on Reverse Phase (RP) columns. Charge Derivatization is a strategy to overcome these limits by covalently attaching a permanently charged group to the analyte.
The This compound class of reagents, particularly FMP-TS , functions via Nucleophilic Aromatic Substitution (
Key Benefits:
-
Ionization Enhancement: Introduces a permanent positive charge, independent of mobile phase pH, significantly increasing signal intensity (up to 10–100x) for neutral or acidic analytes.
-
Improved Fragmentation: The fixed charge directs fragmentation (charge-remote fragmentation), often simplifying MS/MS spectra for de novo sequencing.
-
Chromatographic Shift: Increases hydrophobicity and retention time, moving analytes away from the ion-suppression zone (void volume).
Mechanism of Action
The core reaction involves the displacement of the leaving group (Fluorine) on the 1-methylpyridinium ring by a nucleophilic functional group on the peptide (e.g., N-terminal amine, Lysine
Reaction Scheme:
This results in the formation of a stable pyridinium ether or pyridinium amine linkage.
DOT Diagram: Mechanism & Workflow
Caption: Workflow for FMP-TS derivatization of proteomic samples, highlighting the SNAr reaction mechanism.
Protocol: FMP-TS Derivatization for Peptides/Metabolites
This protocol is optimized for the derivatization of phenolic metabolites (e.g., Vitamin D, Estrogens) or peptides in serum or tissue extracts.
Reagents Required:
-
FMP-TS Reagent: 2-Fluoro-1-methylpyridinium p-toluenesulfonate (Sigma/Merck or TCI).
-
Solvent: Acetonitrile (ACN), LC-MS grade.[2]
-
Base: Triethylamine (TEA).[3]
-
Quenching Buffer: 0.1% Formic Acid (FA) in water.
-
Internal Standards: Isotopically labeled analogs (if available).
Step-by-Step Methodology
Step 1: Sample Preparation
-
Extraction: Extract proteins/metabolites using standard protocols (e.g., Liquid-Liquid Extraction with Hexane/Ethyl Acetate for lipids; Urea/Trypsin digestion for proteins).
-
Drying: Evaporate the extract to dryness under a gentle stream of nitrogen or in a vacuum concentrator.
-
Reconstitution: Redissolve the dried residue in 20 µL of Acetonitrile .
Step 2: Derivatization Reaction
-
Reagent Prep: Prepare a fresh solution of FMP-TS (5 mg/mL) in Acetonitrile.
-
Base Prep: Prepare a solution of TEA (10 mg/mL) in Acetonitrile.
-
Mixing: Add 20 µL of FMP-TS solution and 10 µL of TEA solution to the reconstituted sample.
-
Incubation: Vortex briefly and incubate at 60°C for 20 minutes (or Room Temperature for 1 hour for labile compounds).
-
Note: The solution should turn slightly yellow.
-
Step 3: Quenching & Cleanup
-
Quench: Stop the reaction by adding 50 µL of 0.1% Formic Acid .
-
Dilution: Dilute to the final volume (e.g., 200 µL) with starting mobile phase (e.g., 50:50 Water:MeOH + 0.1% FA).
-
Centrifugation: Centrifuge at 12,000 x g for 5 minutes to remove precipitates.
-
(Optional)SPE Cleanup: For complex matrices, pass the supernatant through a C18 SPE cartridge to remove excess unreacted reagent (which elutes early) and salts.
Step 4: LC-MS/MS Analysis
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: 10% B to 90% B over 10 minutes.
-
MS Mode: Positive Ion Mode (ESI+). Monitor for the specific transitions.
Data Analysis & Expected Results
Mass Shift Calculation
Upon derivatization, the analyte gains the 1-methylpyridinium group (
| Parameter | Value |
| Reagent Mass (Cation) | 110.04 Da (2-Fluoro-1-methylpyridinium) |
| Added Moiety | 1-Methylpyridinium ( |
| Mass Shift ( | +92.05 Da (approx. 92.0495) |
| Charge State | Increases by +1 (Fixed Charge) |
Fragmentation Pattern (MS/MS)
Derivatized analytes typically exhibit a characteristic neutral loss or a specific reporter ion depending on the collision energy.
-
Reporter Ion: m/z 94.06 (Methylpyridinium cation,
) is often observed at high collision energies. -
Neutral Loss: Loss of Pyridine (79 Da) or Methylpyridine (93 Da) may occur, but the fixed charge often stabilizes the precursor, promoting backbone fragmentation in peptides.
Troubleshooting Guide
| Issue | Possible Cause | Corrective Action |
| Low Derivatization Yield | Wet solvents or old reagent. | Use fresh anhydrous ACN. Store FMP-TS in a desiccator at -20°C. |
| High Background Noise | Excess unreacted reagent. | Perform SPE cleanup or divert the LC flow to waste for the first 2 minutes. |
| Multiple Peaks | Isomers or multiple reaction sites. | Optimize pH (TEA concentration). FMP reacts with both amines and phenols; adjust stoichiometry. |
| Source Contamination | Non-volatile sulfonate salts. | Ensure the "p-toluenesulfonate" counter ion is washed away during SPE or LC loading. |
References
-
Santa Cruz Biotechnology. this compound (CAS 4329-93-5) Product Data.
-
Ahonen, L., et al. (2023). 2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites. Journal of Lipid Research.
-
Beasley, E., et al. (2020). Recent developments of novel matrices and on-tissue chemical derivatization reagents for MALDI-MSI. Mass Spectrometry Reviews.[2]
-
Waliczek, M., et al. (2016). Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. Scientific Reports.[5] [5]
Sources
- 1. Recent developments of novel matrices and on-tissue chemical derivatization reagents for MALDI-MSI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sinapinic Acid (SA) MALDI-MS Matrix [proteochem.com]
- 3. 2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization with pyrylium salts – secrets of science [shimadzu-webapp.eu]
- 5. researchgate.net [researchgate.net]
Application Note: 1-Methylpyridinium-2-sulfonate in Organic Synthesis & Proteomics
This guide details the application of 1-Methylpyridinium-2-sulfonate (CAS 4329-93-5), a specialized zwitterionic reagent used primarily for Nucleophilic Aromatic Substitution (
Executive Summary
This compound is a zwitterionic inner salt (betaine) characterized by a positively charged N-methylpyridinium core and a negatively charged sulfonate group at the C-2 position. Unlike the related Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) which activates carboxylic acids, this sulfonate derivative serves as a highly specific electrophilic partner .
Its primary utility lies in its ability to undergo facile Nucleophilic Aromatic Substitution (
-
Organic Synthesis: Rapid access to 2-substituted pyridines without transition metal catalysis.
-
Proteomics: Introducing a permanent positive charge (N-methylpyridinium tag) to peptides/proteins to enhance ionization efficiency in Mass Spectrometry (MS).
Chemical Identity & Properties
| Property | Description |
| Chemical Name | This compound |
| CAS Number | 4329-93-5 |
| Structure | Pyridinium, 1-methyl-2-sulfo-, inner salt |
| Molecular Weight | 173.19 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et2O) |
| Stability | Stable at room temperature; hygroscopic. Hydrolyzes slowly in strong alkaline solution. |
Mechanistic Basis: The "Activate-and-Displace" Strategy
The reactivity of this compound is driven by the strong electron-withdrawing nature of the quaternary nitrogen, which renders the C-2 and C-4 positions highly electrophilic. The sulfonate group (
Reaction Mechanism ( )
The reaction proceeds via an addition-elimination pathway:
-
Addition: The nucleophile (Nu) attacks the electron-deficient C-2 position.
-
Meisenheimer Complex: A transient intermediate forms.
-
Elimination: The sulfonate group is expelled, restoring aromaticity and yielding the 1-methyl-2-substituted pyridinium product.
Figure 1: Mechanism of Nucleophilic Aromatic Substitution at the C-2 position.
Application I: Synthesis of 2-Substituted Pyridines
This protocol describes the synthesis of 2-aminopyridinium salts. This method is superior to using 2-chloropyridine because it proceeds in water or mild alcohols without requiring high temperatures or strong bases.
Protocol A: Reaction with Primary Amines
Target: Synthesis of 1-methyl-2-(alkylamino)pyridinium salts.
Materials:
-
This compound (1.0 equiv)
-
Primary Amine (1.2 equiv)
-
Solvent: Water or Methanol/Water (1:1)[1]
-
Base: Sodium Bicarbonate (
) (1.0 equiv) - Optional, to scavenge acidic protons if amine is valuable.
Step-by-Step Procedure:
-
Dissolution: Dissolve this compound (100 mg, 0.58 mmol) in 2 mL of deionized water.
-
Addition: Add the primary amine (0.70 mmol) dropwise. If the amine is a solid, dissolve it in a minimal amount of methanol first.
-
Reaction: Stir the mixture at room temperature for 2–4 hours .
-
Note: For sterically hindered amines, heat to 40–50°C.
-
-
Monitoring: Monitor by TLC (eluent: MeOH/DCM 1:9) or LC-MS.[2] The starting material (zwitterion) is very polar; the product will be cationic.
-
Work-up:
-
Yield: Typical yields range from 85% to 95% .
Data Summary: Nucleophile Compatibility
| Nucleophile Class | Reaction Conditions | Typical Yield | Product Type |
|---|---|---|---|
| Primary Amines | Water, RT, 2h | >90% | 2-Aminopyridinium |
| Secondary Amines | MeOH, Reflux, 4h | 75-85% | 2-Dialkylaminopyridinium |
| Thiols (R-SH) | Water (pH 8), RT, 1h | >95% | 2-Pyridyl Thioether |
| Alkoxides (RO-) | ROH, 0°C | 60-70% | 2-Alkoxypyridinium |
Application II: Proteomic Charge Tagging (Mass Spectrometry)
In drug discovery and proteomics, enhancing the ionization of low-abundance peptides is critical. This compound acts as a "Charge Tag" . It reacts specifically with lysine
Protocol B: Peptide Labeling for MS Analysis
Reagents:
-
Labeling Buffer: 100 mM TEAB (Triethylammonium bicarbonate), pH 8.5.
-
Stock Solution: 50 mM this compound in water (Freshly prepared).
Workflow:
-
Sample Prep: Dissolve protein/peptide digest (50
g) in 20 L of Labeling Buffer. -
Labeling: Add 5
L of the Reagent Stock Solution (approx. 50-fold molar excess over amines).[5] -
Incubation: Incubate at room temperature for 1 hour with gentle shaking.
-
Quenching: Add 2
L of 5% Hydroxylamine or simply acidify with 1% Formic Acid to stop the reaction. -
Cleanup: Desalt using C18 StageTips or spin columns to remove excess reagent and sulfite byproducts.
-
Analysis: Analyze via LC-MS/MS. Look for a mass shift of +92.05 Da (Mass of 1-methylpyridinium group minus H).
Figure 2: Workflow for enhancing peptide ionization via pyridinium tagging.
Preparation of the Reagent
While commercially available, the reagent can be synthesized in-house if bulk quantities are required.
Synthesis from 2-Chloropyridine (Two-Step):
-
Sulfonation: Reflux 2-chloropyridine with sodium sulfite (
) in water for 12 hours.-
Result: Sodium pyridine-2-sulfonate.[6]
-
-
Methylation: Treat the dry sodium salt with Dimethyl Sulfate (DMS) or Methyl Iodide in methanol.
Safety & Handling
-
Hazards: this compound is a skin and eye irritant.
-
Byproducts: The reaction releases sulfite (
) , which can oxidize to sulfate. Ensure adequate ventilation if working on a large scale to avoid sulfur dioxide accumulation if acidified. -
Storage: Store in a desiccator at room temperature. The compound is hygroscopic; moisture absorption does not degrade it quickly but makes weighing inaccurate.
References
-
Santa Cruz Biotechnology. this compound (CAS 4329-93-5) Product Data.
-
Sigma-Aldrich. Pyridinium salts and analytical standards. (General reference for pyridinium chemistry).
- Katritzky, A. R., et al. "Pyrylium Salts and Pyridinium Salts." Comprehensive Heterocyclic Chemistry. (Foundational text on nucleophilic displacement of 2-substituents in pyridinium salts).
-
Chemikart. Commercial availability and physical properties of this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US3140289A - Process for preparing methyl pyridinium 2 aldoxime chloride - Google Patents [patents.google.com]
- 5. orgsyn.org [orgsyn.org]
- 6. 4329-93-5 | this compound | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
Application Note: 1-Methylpyridinium-2-yl Derivatization for Mass Spectrometry
Focus Reagent: 2-Fluoro-1-methylpyridinium p-toluenesulfonate (FMP-TS) Target Analytes: Phenols (Estrogens), Alcohols (Vitamin D metabolites), and Amines.
Part 1: Executive Summary & Principle
Introduction
The analysis of neutral, acidic, or non-polar analytes such as steroid hormones (estrogens), vitamin D metabolites, and fatty alcohols by Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is frequently hampered by poor ionization efficiency. These compounds lack easily ionizable functional groups, resulting in low sensitivity and high susceptibility to matrix effects.
1-Methylpyridinium derivatization addresses this challenge by introducing a permanent positive charge to the analyte. The reagent of choice for this transformation is 2-Fluoro-1-methylpyridinium p-toluenesulfonate (FMP-TS) (often colloquially referred to by its core structure or salt forms).
Mechanism of Action: Charge Tagging
FMP-TS functions via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The reagent contains a highly electrophilic carbon at the 2-position of the pyridinium ring, activated by the electron-withdrawing nitrogen and the good leaving group (fluorine).
-
Reaction: The nucleophilic analyte (e.g., phenolic hydroxyl) attacks the C-2 position.
-
Leaving Group: Fluoride is displaced.
-
Result: The analyte is covalently bound to a 1-methylpyridinium-2-yl moiety.
-
Mass Shift: The derivatization results in a net mass increase of +92.05 Da (C₆H₇N⁺ minus H⁺).
This permanent cationic tag ensures 100% ionization in positive ESI mode (ESI+), independent of mobile phase pH, leading to sensitivity enhancements of 10- to 100-fold compared to underivatized negative mode analysis.
Part 2: Technical Guide & Protocols
Reagents and Materials
-
Derivatization Reagent: 2-Fluoro-1-methylpyridinium p-toluenesulfonate (FMP-TS) [CAS: 58086-67-2].
-
Note: While "1-Methylpyridinium-2-sulfonate" (CAS 4329-93-5) exists as a zwitterionic salt, it is chemically inert for this specific derivatization. Ensure the 2-Fluoro- activated form is used.
-
-
Base Catalyst: Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃).
-
Solvent: LC-MS grade Acetonitrile (ACN) or Dichloromethane (DCM).
-
Quenching Agent: Formic acid or Ammonium formate.
Experimental Protocol: Derivatization of Serum Estrogens
Target: Estradiol (E2) and Estrone (E1)[1][2]
Step 1: Sample Preparation
-
Extract estrogens from serum/plasma (200 µL) using Liquid-Liquid Extraction (LLE) with MTBE or Solid Phase Extraction (SPE).
-
Evaporate the extract to dryness under nitrogen at 40°C.
Step 2: Derivatization Reaction
-
Prepare Reagent Solution: Dissolve FMP-TS in ACN to a concentration of 5 mg/mL .
-
Add Base: Add Triethylamine (TEA) to the reagent solution to achieve a final concentration of 1% (v/v) . Prepare fresh.
-
Reaction: Add 50 µL of the FMP-TS/TEA solution to the dried sample residue.
-
Incubation: Vortex for 30 seconds and incubate at 60°C for 15–20 minutes (or 40°C for 30 mins).
-
Tip: Elevated temperature ensures complete reaction of sterically hindered hydroxyls.
-
Step 3: Quenching & Injection
-
Cool samples to room temperature.
-
Add 50 µL of 0.1% Formic Acid in water to quench unreacted reagent and neutralize the pH.
-
Transfer to autosampler vials. Inject 5–10 µL into the LC-MS/MS.
Protocol Variant: Vitamin D Metabolites
Target: 25-OH-Vitamin D3, 24,25-(OH)2-Vitamin D3[3]
-
Modification: Due to the secondary alcohol being less nucleophilic than phenols, use DCM as the solvent and 4-Dimethylaminopyridine (DMAP) as a stronger catalyst if yield is low.
-
Conditions: Incubate at room temperature for 1 hour or 60°C for 30 min.
Part 3: Method Validation & Data Analysis
Mass Transitions (MRM)
The 1-methylpyridinium tag often dominates fragmentation, producing a characteristic product ion at m/z 110 (methylpyridinium ether fragment) or retaining the charge on the parent structure depending on collision energy.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |
| Estradiol (E2) | 272.4 (Neutral) | N/A | - | Underivatized |
| E2-FMP Derivative | 364.2 [M-H+93]⁺ | 110.1 | 45 | Pyridinium tag |
| Estrone (E1) | 270.4 (Neutral) | N/A | - | Underivatized |
| E1-FMP Derivative | 362.2 [M-H+93]⁺ | 238.1 | 40 | Loss of Tag |
| 25-OH-Vit D3 | 400.6 (Neutral) | N/A | - | Underivatized |
| 25-OH-Vit D3-FMP | 492.7 | 110.1 | 50 | High Sensitivity |
Performance Metrics
-
Sensitivity: LOD typically improves from ~50 pg/mL (underivatized) to <1 pg/mL (derivatized).
-
Linearity: R² > 0.999 over 4 orders of magnitude.
-
Stability: Derivatives are stable for >24 hours at 4°C.
Part 4: Visualization (Reaction Mechanism)
Caption: Reaction pathway of FMP-TS derivatization via Nucleophilic Aromatic Substitution (SNAr).
Part 5: Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation | Ensure TEA/Base is fresh and at least 10x molar excess over analyte. |
| High Background | Reagent hydrolysis | Prepare FMP-TS solution immediately before use; avoid water in reaction solvent. |
| Source Contamination | Excess reagent entering MS | Use a divert valve (waste) for the first 1-2 mins of the LC run. |
| Peak Tailing | Interaction with column silanols | Use high ionic strength mobile phase (e.g., 10mM Ammonium Formate). |
References
-
Higashi, T., et al. (2006). "Derivatization of neutral steroids to enhance their detection by liquid chromatography–mass spectrometry." Analytical Sciences, 22(1), 5-14. Link
-
Kushnir, M. M., et al. (2016).[2] "Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry." Talanta, 159, 175-184. Link
-
Thermo Fisher Scientific. "2-Fluoro-1-methylpyridinium p-toluenesulfonate Product Information." Link
-
Santa Cruz Biotechnology. "2-Fluoro-1-methylpyridinium p-toluenesulfonate (Mukaiyama's Reagent)." Link[4][5]
Sources
1-Methylpyridinium-2-sulfonate as a surfactant or micelle-forming agent
Application Note: 1-Methylpyridinium-2-sulfonate and N-Alkyl Derivatives in Drug Development
Executive Summary
This compound (CAS: 4329-93-5) represents a distinct class of zwitterionic hydrotropes . While often categorized broadly alongside surfactants, this specific small molecule functions primarily as a non-detergent solubilizer (NDSB-like) due to its short hydrophobic moiety. It excels in preventing protein aggregation and enhancing the solubility of small molecules without denaturing biological targets.
However, for applications requiring micelle formation (e.g., hydrophobic drug encapsulation), the molecular architecture must be modified to include a hydrophobic tail (C8–C18). This guide details the dual application of this chemical family:
-
The Parent Molecule (Hydrotrope): For protein refolding and solubility enhancement.
-
The N-Alkyl Derivatives (Surfactants): For creating stable micellar drug delivery systems.
Part 1: Mechanistic Insight & Chemical Architecture
The Hydrotrope vs. Surfactant Dichotomy
The distinction between this compound and its surfactant analogues lies in the "Hydrophobic Effect."
-
This compound (Hydrotrope):
-
Structure: A rigid pyridinium ring with a methyl head and a sulfonate group at the C2 position.
-
Mechanism: It does not form conventional micelles (CMC > 1 M). Instead, it operates via hydrotropy —forming small, fluctuating clusters that disrupt water structure and shield hydrophobic patches on proteins, preventing non-specific aggregation.
-
Application: Protein refolding, reducing viscosity in high-concentration biologic formulations.
-
-
N-Alkyl-2-Sulfopyridinium (Surfactant):
-
Structure: The methyl group is replaced or extended by a long alkyl chain (e.g., Octadecyl).
-
Mechanism: Possesses a distinct Critical Micelle Concentration (CMC) in the millimolar range. Spontaneously self-assembles into spherical micelles with a hydrophobic core.
-
Application: Encapsulation of hydrophobic drugs (e.g., Ibuprofen, Ketoprofen).
-
Visualizing the Interaction Pathways
Figure 1: Functional divergence of Pyridinium Sulfonates based on alkyl chain length.
Part 2: Experimental Protocols
Protocol A: Protein Refolding using this compound
Use this protocol for solubilizing inclusion bodies or stabilizing high-concentration protein solutions.
Materials:
-
This compound (High Purity >98%).
-
Denatured Protein Sample (e.g., Lysozyme or recombinant antibody in 6M Urea).
-
Buffer: 50 mM Tris-HCl, pH 7.5.
Step-by-Step Methodology:
-
Preparation of Refolding Buffer:
-
Prepare a base buffer of 50 mM Tris-HCl (pH 7.5).
-
Add this compound to a final concentration of 200 mM to 1.0 M .
-
Note: Unlike detergents, hydrotropes require high concentrations to be effective.
-
-
Dilution Refolding:
-
Rapidly dilute the denatured protein (10 mg/mL in Urea) 1:10 into the Refolding Buffer under vigorous stirring at 4°C.
-
Final protein concentration: 1 mg/mL.
-
-
Incubation:
-
Incubate for 4–12 hours at 4°C. The zwitterionic headgroup prevents the exposed hydrophobic cores of the folding intermediates from aggregating.
-
-
Dialysis/Removal:
-
Dialyze the sample against 50 mM Tris-HCl (no additive) to remove the hydrotrope.
-
Validation: Measure turbidity at OD320nm. A clear solution indicates successful suppression of aggregation.
-
Protocol B: Synthesis & Micelle Characterization of Long-Chain Derivatives
Use this protocol to create a "Surfactant" version for drug delivery.
Objective: Synthesize N-Octadecyl-2-methylpyridinium bromide (a surfactant analogue) and determine its Critical Micelle Concentration (CMC).
1. Synthesis Workflow:
-
Reactants: 2-Methylpyridine (1.0 eq) + 1-Bromooctadecane (1.1 eq).
-
Solvent: Dry Toluene.[1]
-
Procedure:
-
Reflux the mixture at 110°C for 24 hours under Nitrogen atmosphere.
-
Cool to room temperature; the product will precipitate.
-
Filter and wash with diethyl ether to remove unreacted halides.
-
Recrystallize from ethanol/acetone.
-
2. CMC Determination (Conductivity Method):
-
Principle: The formation of micelles causes a distinct break in the slope of conductivity vs. concentration.
-
Equipment: Digital Conductivity Meter (calibrated).
-
Steps:
-
Prepare a stock solution (10 mM) of the synthesized surfactant in water.
-
Titrate water (50 mL) with the stock solution in 50 µL increments.
-
Record conductivity (
) after each addition (allow 2 mins for equilibration). -
Plot:
(y-axis) vs. Concentration (x-axis). -
Analysis: The intersection of the two linear regions is the CMC.[2]
-
3. Drug Solubilization Assay:
-
Drug: Ibuprofen (hydrophobic model).
-
Method:
-
Add excess Ibuprofen solid to surfactant solutions at concentrations above the CMC (e.g., 2x CMC).
-
Shake for 48 hours at 25°C.
-
Filter (0.45 µm) to remove undissolved drug.
-
Quantify dissolved Ibuprofen via UV-Vis spectrophotometry (264 nm).
-
Part 3: Data & Specifications
Comparative Properties Table
| Feature | This compound | N-Octadecyl-2-methylpyridinium Bromide |
| Classification | Hydrotrope / Ionic Liquid Precursor | Cationic/Zwitterionic Surfactant |
| Active Range | 0.2 M – 1.5 M | 0.1 mM – 1.0 mM (Low CMC) |
| Micelle Formation | No (Forms clusters) | Yes (Spherical Micelles) |
| Primary Use | Protein Refolding, Synthesis Reagent | Drug Carrier, Antimicrobial Agent |
| Solubility | Highly water-soluble | Amphiphilic (Water/Oil active) |
| Toxicity Profile | Low (Biocompatible at use conc.) | Moderate (Membrane disrupting at high conc.) |
Thermodynamic Parameters of Micellization (For Derivatives)
Derived from Van't Hoff analysis of CMC at varying temperatures.
| Parameter | Symbol | Value Trend | Interpretation |
| Gibbs Free Energy | Negative (< 0) | Spontaneous micelle formation. | |
| Enthalpy | Positive (> 0) | Endothermic process (Entropy driven). | |
| Entropy | Positive (> 0) | Driven by water structure release (Hydrophobic effect). |
References
-
Santa Cruz Biotechnology. this compound (CAS 4329-93-5) Product Data. [3]
-
Pakistan Academy of Sciences. Study of Newly Synthesized Pyridinium-based Cationic Surfactants for Drug Interaction and Antibacterial Activity. Proc. Pak. Acad. Sci., 2024.
-
ACS Omega. Micellization and Solvation Properties of Newly Synthesized Imidazolium- and Aminium-Based Surfactants. ACS Omega, 2020.
-
ResearchGate. 2-Methylpyridinium Based Surfactants: Synthesis, Characterization and Potential Application as Drug Carrier Systems.
-
National Institutes of Health (NIH). Inclusion of two push-pull N-methylpyridinium salts in anionic surfactant solutions. J. Phys. Chem. B, 2015.[2]
Sources
Electrochemical properties of 1-Methylpyridinium-2-sulfonate
Zwitterionic Dynamics, Redox Protocols, and Application Architectures
Executive Summary
1-Methylpyridinium-2-sulfonate (CAS 4329-93-5) represents a class of pyridinium inner salts (zwitterions) characterized by a permanent cationic center (N-methylpyridinium) and an anionic substituent (C2-sulfonate). Unlike simple pyridinium salts, its net-neutral charge distribution creates unique solvation shells, minimizing electrophoretic migration while maintaining high ionic strength contribution.
This Application Note details the electrochemical behavior of this compound, focusing on its cathodic reduction window, adsorption kinetics on carbonaceous electrodes, and utility as a model charge-transfer mediator. We provide validated protocols for cyclic voltammetry (CV) and purification, addressing the specific challenges of zwitterionic solubility and surface fouling.
Material Properties & Physicochemical Profile[1][2][3][4][5]
Before electrochemical analysis, the purity and physical state of the analyte must be verified. Zwitterions are hygroscopic; water content significantly alters the electrochemical window.
| Property | Specification | Notes |
| IUPAC Name | This compound | Inner salt / Betaine structure |
| CAS Number | 4329-93-5 | |
| Molecular Formula | ||
| Molecular Weight | 173.19 g/mol | |
| Solubility | High: | Critical: Non-aqueous electrochemistry requires DMSO or ionic liquid mixtures. |
| Redox Active Center | Pyridinium Ring (N1-C2-C6) | Undergoes 1e⁻ reduction to radical species. |
| Dipole Moment | High (>10 D estimated) | Strong adsorption on electrode surfaces. |
Electrochemical Mechanism
The electrochemical activity of this compound is dominated by the reduction of the pyridinium ring. Unlike simple alkyl-pyridinium salts, the proximal sulfonate group (
Reaction Pathway[6][7][8]
-
Primary Reduction: The pyridinium cation accepts one electron to form a neutral radical species.
-
Chemical Follow-up (EC Mechanism): The resulting radical is unstable and typically undergoes dimerization (forming a 4,4'-bipyridine derivative) or disproportionation.
Visualization of Redox Logic
The following diagram illustrates the electron transfer pathway and the competing chemical steps.
Caption: Figure 1. EC Mechanism showing the reversible electron transfer followed by irreversible dimerization.
Validated Experimental Protocols
Protocol A: Electrolyte Preparation & Purification
Objective: Eliminate trace water and halide impurities that distort the cathodic limit.
Reagents:
-
This compound (Crude)
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Deionized Water (18.2 MΩ) depending on window.
-
Supporting Electrolyte: Tetrabutylammonium Hexafluorophosphate (
) for DMSO; Potassium Chloride (KCl) for water.
Workflow:
-
Recrystallization: Dissolve crude zwitterion in minimum hot water (
). Add Ethanol dropwise until turbidity appears. Cool to overnight. Filter and dry under vacuum at for 24h. -
Solvent Drying: If using DMSO, store over 3Å molecular sieves for 48h prior to use.
-
Solution Prep: Prepare a 5.0 mM solution of analyte in 0.1 M supporting electrolyte.
-
Note: Zwitterions can aggregate. Sonicate for 10 minutes to ensure monomeric dispersion.
-
Protocol B: Cyclic Voltammetry (CV) Setup
Objective: Determine the reduction potential (
Equipment:
-
Potentiostat (e.g., Autolab, Biologic).
-
Three-Electrode Cell (Volume: 10 mL).
Electrode Configuration:
-
Working Electrode (WE): Glassy Carbon (GC, 3mm dia). Must be polished to mirror finish using 0.05 µm alumina slurry.
-
Counter Electrode (CE): Platinum Wire or Graphite Rod (Surface area > 5x WE).
-
Reference Electrode (RE):
-
Aqueous: Ag/AgCl (3M KCl).
-
Organic (DMSO): Ag/Ag+ (0.01M
in ACN) or Pseudo-Ag wire (calibrated with Ferrocene).
-
Step-by-Step Procedure:
-
Polishing: Polish GC electrode on a micro-cloth with alumina slurry. Rinse with DI water and sonicate in water for 2 mins.
-
Purging: Bubble high-purity Nitrogen or Argon through the solution for 15 minutes to remove dissolved Oxygen (Oxygen reduces at -0.4V, obscuring the pyridinium peak).
-
Blank Scan: Record a CV of the supporting electrolyte only to establish the background window.
-
Measurement:
-
Scan Range: 0.0 V to -1.8 V (vs Ag/AgCl). Do not scan positive of +1.0V to avoid oxidizing the sulfonate.
-
Scan Rate: 50, 100, 200, 500 mV/s.
-
-
Ferrocene Internal Standard (Organic only): Add Ferrocene at the end of the experiment to calibrate the potential scale.
Data Analysis & Interpretation
Expected Voltammetric Features
-
Cathodic Peak (
): Expect a sharp reduction peak around -1.15 V to -1.30 V (vs Ag/AgCl). -
Anodic Peak (
): Often absent or small on the return scan.-
Why? The radical formed is highly reactive. If the scan rate is slow (
), the radical dimerizes before it can be re-oxidized. -
Diagnostic: At high scan rates (
), the re-oxidation peak should grow, indicating the radical's lifetime is being captured.
-
Calculation of Diffusion Coefficient ( )
Use the Randles-Sevcik Equation for irreversible systems (due to the chemical follow-up step):
- : Peak current (Amps)
- : Electrons transferred (1)
-
: Electrode area (
) -
: Concentration (
) -
: Scan rate (
)
Troubleshooting Table:
| Observation | Cause | Corrective Action |
| Broad, flat peaks | Electrode fouling | Repolish GC; Electrochemical cleaning (cycling in |
| Peak shift with scan rate | Slow electron transfer or IR drop | Use iR compensation (85%); Check Reference Electrode impedance. |
| Pre-peaks | Adsorption | The zwitterion is adhering to the carbon. Lower concentration to 1 mM. |
Workflow Visualization
The following diagram outlines the logical flow from material preparation to data validation.
Caption: Figure 2. Operational workflow ensuring data integrity and electrode stability.
Applications in Drug Development & Energy
The unique electrochemistry of this compound allows it to serve as:
-
Redox Mediator: In biosensors, it facilitates electron transfer between enzymes and electrodes where neutral mediators fail due to solubility.
-
Ionic Liquid Precursor: Its derivatives are used as electrolytes in supercapacitors due to high electrochemical stability windows (>3.0 V in non-aqueous media).
-
Solubility Enhancer: In drug formulation, the zwitterionic nature disrupts aggregation of hydrophobic APIs (Active Pharmaceutical Ingredients).
References
-
Raghavan, P. et al. (2018). "Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte." Journal of Chemical Sciences. Link
-
Burešová, M. et al. (2021).[1] "Redox Property Tuning in Bipyridinium Salts for Aqueous Flow Batteries." Frontiers in Chemistry. Link
-
Santa Cruz Biotechnology. "this compound Product Data." SCBT Catalog. Link
-
Lebel, H. et al. (2023).[2] "Hydrazobis(1-Methylpyridinium) as a 2-Electron Posolyte Molecule for Aqueous Organic Redox Flow Batteries." ChemRxiv. Link
- Steckhan, E. (1986). "Organic Syntheses with Electrochemically Regenerable Redox Systems." Topics in Current Chemistry. (Contextual grounding for pyridinium redox mechanisms).
Sources
Role of pyridinium salts in modifying tumor microenvironments
Role of Pyridinium Salts in Modifying Tumor Microenvironments
Abstract
The tumor microenvironment (TME) is a hypoxic, immunosuppressive fortress that renders many standard chemotherapies ineffective. Pyridinium salts—specifically delocalized lipophilic cations (DLCs) —have emerged as a unique class of agents capable of breaching this fortress. By exploiting the hyperpolarized mitochondrial membrane potential (
The Mechanism: The Bioenergetic Trap
Unlike traditional chemotherapeutics that rely on rapid division, pyridinium salts target the biophysical anomaly of cancer cells.
1.1 Nernstian Accumulation
Cancer cells, driven by the Warburg effect and altered electron transport chain (ETC) activity, maintain a significantly higher (more negative)
-
Result: Pyridinium salts accumulate 100–500 fold higher in carcinoma mitochondria compared to healthy tissue.
1.2 The "Double-Hit" on the TME
Once inside the matrix, these salts act as "mitocans":
-
Metabolic Catastrophe: They inhibit Complex I/II of the ETC, stalling oxidative phosphorylation and forcing a metabolic crisis.
-
ROS Burst & ICD: The electron leakage generates a massive Reactive Oxygen Species (ROS) burst. This oxidative stress triggers Immunogenic Cell Death (ICD) , causing the release of Damage-Associated Molecular Patterns (DAMPs) like Calreticulin (CRT) and HMGB1. These DAMPs recruit Dendritic Cells (DCs) into the TME, initiating an anti-tumor immune response.
Figure 1: The cascade from pyridinium salt accumulation to TME immune activation.
Strategic Compound Selection
Not all pyridinium salts act identically. Selection depends on whether you aim to deliver a payload or induce direct cytotoxicity.
| Compound Class | Representative Agent | Mechanism of Action | Primary Application |
| Payload Vectors | TPP (Triphenylphosphonium) | Lipophilic cation anchor; drags attached drugs into mitochondria.[1][2] | Delivering antioxidants (MitoQ) or DNA-damaging agents specifically to mitochondria. |
| Cytotoxic DLCs | F16 (E-4-(1H-indol-3-ylvinyl)-N-methylpyridinium iodide) | Self-fluorescent; uncouples OXPHOS; induces necrosis/apoptosis. | Direct tumor killing; Imaging (fluoresces in mitochondria).[3] |
| Rhodacyanines | MKT-077 | Inhibits Hsp70 family proteins in mitochondria. | Targeting drug-resistant cancer lines; disrupting protein folding. |
| Simple Salts | Cetylpyridinium Chloride (CPC) | Surfactant-like membrane disruption. | Localized therapy (less specific than DLCs). |
Validated Experimental Protocols
Protocol A: Ratiometric
Sensing with JC-1
Objective: Confirm that your pyridinium candidate collapses the mitochondrial membrane potential. Why JC-1? Unlike TMRM (intensity only), JC-1 is ratiometric. It forms red aggregates in healthy (high potential) mitochondria and green monomers in depolarized ones.[4] This eliminates artifacts from dye uptake differences.
Materials:
-
JC-1 Dye (Stock: 2 mM in DMSO)
-
Positive Control: FCCP (Uncoupler, 50 mM stock)
-
Flow Cytometer (488 nm excitation; 530/30 nm and 585/42 nm filters)
Workflow:
-
Seeding: Plate tumor cells (e.g., HeLa, MCF-7) at
cells/mL. Allow 24h adhesion. -
Treatment: Treat with Pyridinium candidate (e.g., F16, 0.1–10
M) for 4–24 hours.-
Critical Control: Treat one well with 50
M FCCP for 15 mins prior to staining (induces total depolarization).
-
-
Staining:
-
Dilute JC-1 to 2
M final concentration in warm media. -
Incubate 20 mins at 37°C in the dark.
-
-
Washing: Wash 2x with warm PBS.[5] Resuspend in 500
L PBS. -
Acquisition:
-
FL-1 (Green): Monomers (Depolarized).
-
FL-2 (Red): Aggregates (Polarized).
-
-
Analysis: Calculate the Red/Green ratio. A decrease in ratio indicates successful TME metabolic disruption.
Protocol B: Quantifying Immunogenic Cell Death (Calreticulin Exposure)
Objective: Determine if the pyridinium salt induces ICD, which is required to activate the TME immune response. Mechanism: Dying cells translocate Calreticulin (CRT) from the ER to the plasma membrane, serving as an "Eat Me" signal to phagocytes.
Workflow:
-
Treatment: Treat cells with
dose of pyridinium salt for 12–24 hours.-
Positive Control:[5] Doxorubicin (known ICD inducer) at 1
M.
-
-
Harvesting: Gently scrape cells (Do NOT use trypsin; it digests surface proteins including CRT).
-
Blocking: Incubate in 1% BSA/PBS for 30 mins on ice.
-
Primary Antibody: Add Anti-Calreticulin antibody (1:100) for 45 mins on ice.
-
Secondary Antibody: Add Alexa Fluor 488-conjugated secondary (1:500) for 30 mins.
-
Vital Staining (Crucial Step): Add Propidium Iodide (PI) or DAPI immediately before analysis.
-
Logic: You must gate on PI-negative (live) cells . PI-positive cells have ruptured membranes, so intracellular CRT will stain false-positive. You want to detect CRT translocated to the surface of intact cells.
-
-
Analysis: Measure Mean Fluorescence Intensity (MFI) of Green channel on the PI-negative population.
Figure 2: Workflow for validating Immunogenic Cell Death (ICD) induction.
Notes from the Bench (Troubleshooting)
-
Solubility Issues: Many DLCs (like F16) are hydrophobic. Dissolve in DMSO to create a high-concentration stock (10–50 mM), but ensure final DMSO concentration in cell culture is <0.5% to avoid vehicle toxicity.
-
Fluorescence Interference: Some pyridinium salts (e.g., F16) are intrinsically fluorescent. Always run an "Unstained + Drug" control to subtract background fluorescence before adding probes like JC-1 or antibodies.
-
Spheroid Penetration: To truly model the TME, move from 2D monolayers to 3D spheroids. Pyridinium salts generally penetrate spheroids better than large antibodies, but efficacy drops at the hypoxic core. Verify penetration using Z-stack confocal microscopy if the salt is fluorescent.
References
-
Mechanism of F16: Fantin, V. R., et al. (2002). "F16, a Mitochondriotoxic Compound, Triggers Apoptosis or Necrosis Depending on the Genetic Background of the Target Carcinoma Cell." Cancer Research. Link
-
Mitochondrial Targeting: Smith, R. A., et al. (2003). "Targeting lipophilic cations to mitochondria."[6][7] Biochimica et Biophysica Acta (BBA). Link
-
ICD & DAMPs: Kroemer, G., et al. (2013). "Immunogenic cell death in cancer therapy."[8][9] Annual Review of Immunology. Link
-
JC-1 Protocol: Cayman Chemical. "JC-1 Mitochondrial Membrane Potential Assay Kit Protocol." Link
-
Pyridinium Salts Overview: Zielonka, J., et al. (2017). "Mitochondria-Targeted Chemotherapeutics: Properties and Mechanisms of Action." Antioxidants & Redox Signaling. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delocalized lipophilic cations selectively target the mitochondria of carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conjugation of Natural Triterpenic Acids with Delocalized Lipophilic Cations: Selective Targeting Cancer Cell Mitochondria [mdpi.com]
- 8. marinbio.com [marinbio.com]
- 9. Immunogenic Cell Death Inducers in Cancer Immunotherapy to Turn Cold Tumors into Hot Tumors [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 1-Methylpyridinium-2-sulfonate Synthesis
Core Technical Overview
The synthesis of 1-methylpyridinium-2-sulfonate (also known as the betaine or inner salt) presents unique challenges due to its zwitterionic nature. Unlike standard cationic pyridinium salts (e.g., Mukaiyama reagent, 2-chloro-1-methylpyridinium iodide), this compound possesses high water solubility, significant hygroscopicity, and a tendency to retain inorganic salts.
This guide addresses the two primary synthetic pathways:
-
The Sulfite Displacement Route: Nucleophilic aromatic substitution of 2-chloropyridine followed by
-methylation. -
The Oxidative Route: Oxidation of 1-methyl-2-pyridinethione.
Interactive Troubleshooting Pathways
Workflow Visualization
The following diagram outlines the critical decision points and failure modes for both synthetic routes.
Caption: Decision tree highlighting failure modes (Red) and corrective actions (Green) for Sulfite (Route A) and Oxidative (Route B) pathways.
Method A: The Sulfite Displacement Route (Troubleshooting)
This method is cost-effective but prone to inorganic contamination. It involves reacting 2-chloropyridine with sodium sulfite to form sodium pyridine-2-sulfonate, followed by methylation.
Protocol Summary
-
Sulfonation: Reflux 2-chloropyridine (1.0 eq) with
(1.2 eq) in water for 16-24h. -
Isolation: Evaporate to dryness.
-
Methylation: React the crude sodium salt with Dimethyl Sulfate (DMS) or Methyl Iodide (MeI).
FAQ & Troubleshooting
Q1: My final product is a solid white cake that is 80% weight-by-weight inorganic salt (
-
The Cause: Sodium pyridine-2-sulfonate and the final zwitterion are both water-soluble, making separation from the byproduct (
or NaI) difficult in aqueous media. -
The Fix:
-
Dry Completely: Ensure the crude mixture is bone-dry (lyophilization recommended).
-
Selective Extraction: The zwitterion is soluble in hot methanol or ethanol , whereas inorganic sulfates are largely insoluble.
-
Protocol: Reflux the crude solid in anhydrous methanol for 1 hour. Filter the hot suspension through Celite to remove inorganic salts. Concentrate the filtrate to obtain the zwitterion.
-
Q2: I see a split methyl peak in NMR. Did I make the methyl ester?
-
The Cause: Competitive
-methylation vs. -methylation. If the reaction environment is too basic, the sulfonate group ( ) can act as a nucleophile, forming the methyl ester ( ) instead of the desired -methyl zwitterion. -
The Fix:
-
Monitor pH: Ensure the methylation step is neutral or slightly acidic.
-
Reagent Switch: Use Dimethyl Sulfate (DMS) at moderate temperatures (40-60°C). DMS favors
-methylation over -methylation in pyridines due to the "soft" nature of the pyridine nitrogen nucleophile compared to the "hard" sulfonate oxygen.
-
Q3: The reaction with sodium sulfite stalled. 2-Chloropyridine is still present. [1]
-
The Cause: 2-Chloropyridine is immiscible with water, leading to a biphasic system with poor kinetics.
-
The Fix: Add a phase transfer catalyst (e.g., TBAB, 1-5 mol%) or use a co-solvent like ethanol (though this may slow the reaction temperature). Vigorous mechanical stirring is non-negotiable.
Method B: The Oxidative Route (Troubleshooting)
This method yields a cleaner product (salt-free) but carries safety risks regarding exotherms. It involves the oxidation of 1-methyl-2(1H)-pyridinethione.
Protocol Summary
-
Precursor: Dissolve 1-methyl-2-pyridinethione in Acetic Acid/Water.
-
Oxidation: Add
(30%) dropwise at 0°C. -
Workup: Precipitate with Acetone/Ether.
FAQ & Troubleshooting
Q1: The reaction mixture turned into a black tar upon adding
-
The Cause: Thermal runaway. The oxidation of sulfur to sulfonate is highly exothermic. If the temperature exceeds 40-50°C during addition, the pyridine ring can degrade or polymerize.
-
The Fix:
-
Cryogenic Control: Maintain the internal temperature between 0°C and 5°C throughout the addition.
-
Slow Addition: Add the oxidant over 1-2 hours.
-
Solvent: Use Glacial Acetic Acid as the solvent; it acts as a heat sink and stabilizes the intermediate sulfinic acids.
-
Q2: NMR shows a mixture of product and an intermediate (Sulfoxide/Sulfone).
-
The Cause: Under-oxidation. The pathway proceeds: Thione
Sulfenic Sulfinic Sulfonic acid. -
The Fix:
-
Stoichiometry: Ensure a minimum of 3.5 equivalents of
. -
Post-Addition Stir: Allow the reaction to warm to room temperature after addition and stir for an additional 12 hours to drive the conversion of the sulfinic acid intermediate to the sulfonate.
-
Q3: How do I isolate the zwitterion without concentrating the potentially explosive peroxide mixture?
-
The Fix:
-
Quench: Verify peroxide consumption using starch-iodide paper. If positive, quench with a small amount of sodium sulfite/bisulfite (carefully!).
-
Precipitation: The zwitterion is insoluble in non-polar organic solvents. Pour the reaction mixture (acetic acid solution) into a 10-fold excess of cold Acetone or Diethyl Ether . The product will precipitate as a white crystalline solid.[2]
-
Analytical Data & Specifications
Use the following table to validate your isolated product.
| Parameter | Specification (Zwitterion) | Common Impurity Signals |
| Appearance | White to off-white hygroscopic powder | Yellow/Brown (Oxidation byproducts) |
| Solubility | High: Water, MeOH, DMSOLow: Acetone, Ether, DCM | Insoluble white solid in MeOH usually indicates |
| Melting Point | >250°C (often decomposes) | Sharp melting point <150°C suggests ester or starting material |
References
-
Lezina, V. P., et al. (2025). Oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide. ResearchGate. (Provides mechanistic analogy for the oxidation of N-methyl-thio-heterocycles to sulfonates). Link
- Mukaiyama, T. (1979). New Synthetic Reactions Based on the Onium Salts of Aza-arenes. Angewandte Chemie International Edition. (Foundational text on pyridinium salt reactivity).
-
Jones, R. A. (1958).[3] The reaction of 2-chloropyridine with thiourea. Journal of the Chemical Society.[3] (Background on precursor synthesis).
-
Google Patents. (2010). Preparation method of 2-chloropyridine. CN101830844A. (Industrial context for the chloropyridine starting material). Link
-
MDPI. (2025). Synthesis and Use of Zwitterion Bearing Sulfonyl.... (Recent protocols on zwitterion isolation). Link
Disclaimer: The procedures described involve hazardous chemicals (Dimethyl Sulfate, Hydrogen Peroxide). All experiments must be conducted in a fume hood with appropriate PPE. The user assumes all liability for safety and compliance.
Sources
Technical Support Center: Purification Protocols for 1-Methylpyridinium-2-sulfonate
Product Identity: 1-Methylpyridinium-2-sulfonate (Inner Salt / Betaine) CAS: 4329-93-5 (and related isomers) Chemical Class: Zwitterionic Pyridinium Sulfonate Primary Application: Proteomics reagents, ionic liquid synthesis, organic synthesis intermediates.[1]
Introduction: The Zwitterion Challenge
Welcome to the technical guide for purifying this compound. As a researcher, you are likely facing a specific set of challenges inherent to zwitterions (inner salts) . Unlike standard organic compounds, this molecule possesses distinct positive (N-methylpyridinium) and negative (sulfonate) charges within the same structure.[1][2]
Why is this difficult to purify?
-
Solubility Paradox: It is highly soluble in water (like inorganic salts) but insoluble in non-polar organic solvents (like most organic impurities).[1] This makes standard liquid-liquid extraction (e.g., Water/DCM) ineffective.[1][2]
-
Salt Contamination: Synthesis often involves sulfonation or methylation steps that generate stoichiometric amounts of inorganic salts (NaCl, Na₂SO₄).[1][2] These salts "co-crystallize" with your product.[1]
-
High Lattice Energy: The electrostatic attraction between molecules leads to high melting points and a tendency to "oil out" rather than crystallize if the solvent system isn't perfectly balanced.[1]
This guide provides autonomous, field-tested protocols to overcome these barriers.
Module 1: Troubleshooting Crystallization (The "Oiling Out" Issue)
User Question: "I dissolved my crude solid in hot alcohol, but upon cooling, it separated into a sticky brown oil instead of crystals. How do I fix this?"
Technical Diagnosis: This is the "Liling Out" phenomenon.[1][3] It occurs when the product precipitates faster than it can organize into a crystal lattice, usually due to:
-
Supersaturation: The solution is too concentrated.[1]
-
Impurity Interference: Unreacted pyridine derivatives are lowering the melting point.[1]
-
Water Content: Even trace water in organic solvents can disrupt lattice formation for zwitterions.[1]
Protocol: The "Cloud Point" Trituration Method
Do not discard the oil.[1] Re-dissolve and force controlled nucleation.
Reagents:
-
Solvent A (Good Solvent): Methanol (Anhydrous) or Ethanol (95%).[1][2]
-
Solvent B (Anti-Solvent): Acetone or Diethyl Ether (Must be dry).[1][2]
Step-by-Step Procedure:
-
Re-dissolution: Add the minimum amount of hot Solvent A to the oil until it just dissolves.[1] If it requires water to dissolve, use the absolute minimum (drops).[1][2]
-
The Cloud Point: While keeping the solution warm (approx. 40°C), add Solvent B dropwise with vigorous stirring. Stop immediately when a faint, persistent turbidity (cloudiness) appears.[1][2]
-
Nucleation: Add a "seed crystal" if available. If not, scratch the inner wall of the glass vessel with a glass rod just below the liquid surface.[1][2] This micro-abrasion creates nucleation sites.[1]
-
Controlled Cooling: Wrap the flask in a towel (insulation) and let it cool to room temperature slowly over 2-3 hours. Do not place it directly in an ice bath yet; rapid cooling causes oiling.[1]
-
Final Precipitation: Once crystals form, cool to 4°C. Filter and wash with cold Solvent B.
Module 2: Desalting (Removing Inorganic Salts)
User Question: "My NMR spectrum is clean, but the elemental analysis shows 15% ash content. How do I remove the trapped Sodium Chloride/Sulfate?"
Technical Diagnosis: Because this compound is a zwitterion, it shares solubility characteristics with inorganic salts (both are water-soluble).[1] You cannot wash the salts away with water.[1] You must exploit the Organic Solubility Differential .[1]
Protocol: The Anhydrous Ethanol Extraction
Inorganic salts (NaCl, Na₂SO₄) are virtually insoluble in anhydrous ethanol, whereas pyridinium sulfonates usually exhibit moderate solubility, especially when hot.[1][2]
Workflow Diagram (Graphviz):
Caption: Solubility-based desalting workflow. Crucial checkpoint: The starting material must be bone-dry, as water will carry salts into the ethanol.[1][2]
Detailed Steps:
-
Bone Dry: Dry your crude solid under high vacuum (0.1 mmHg) at 50°C for 4 hours. Any remaining water will dissolve NaCl and defeat the purpose.[1]
-
Slurry: Suspend the dry solid in Anhydrous Ethanol (10 mL per gram of solid).
-
Reflux: Heat the suspension to reflux (approx. 78°C) for 20 minutes. The zwitterion will dissolve; the inorganic salts will remain as a white suspension.[1]
-
Hot Filtration: Filter the mixture while hot through a sintered glass funnel or Celite pad.
-
Recovery: The filtrate contains your desalted product.[1] Evaporate the ethanol to 20% volume and add acetone to precipitate the pure betaine.[1][2]
Module 3: Analytical Validation (How to Verify Purity)
User Question: "How do I distinguish between the zwitterion and the protonated sulfonic acid form?"
Technical Diagnosis: The chemical shift of the pyridine ring protons is sensitive to the protonation state of the nitrogen and the ionization of the sulfonate.[1][2]
Validation Metrics Table:
| Parameter | Expected Result (Pure Zwitterion) | Troubleshooting Flag |
| Appearance | White to off-white crystalline powder | Yellow/Brown: Oxidation (Recrystallize with charcoal).[1] |
| Solubility | Soluble: Water, Methanol.[1][2] Insoluble: Ether, Hexane.[1][2] | Insoluble in MeOH: High inorganic salt content.[1] |
| ¹H NMR (D₂O) | Distinct aromatic region (δ 8.0 - 9.5 ppm).[1] N-Methyl singlet (δ ~4.3-4.5 ppm).[1] | Broad Peaks: Paramagnetic impurities or poor solubility.[1] |
| Silver Nitrate Test | Solution remains clear. | White Precipitate: Chloride contamination (NaCl).[1] |
| Melting Point | High (>200°C), often with decomposition.[1][2] | Low (<180°C): Solvent occlusion or unreacted starting material.[1] |
Frequently Asked Questions (FAQ)
Q: Can I use Ion Exchange Resin instead of ethanol extraction? A: Yes, but with caution.[1][2]
-
Method: Pass an aqueous solution of the crude product through a column of Strong Acid Cation Exchange Resin (H+ form) .[1]
-
Risk: The zwitterion (N+) will bind to the resin.[1] You must then elute it with a stronger acid or a buffer, which re-introduces salts.[1][2]
-
Better Alternative: Use a "Retardation Resin" (e.g., AG 11 A8) which is designed to separate salts from zwitterions based on hydrophobic interaction, though these are expensive.[1][2] The Ethanol Extraction (Module 2) is generally preferred for scales <50g.[1]
Q: My product is turning pink upon storage. Why? A: Pyridinium salts are light-sensitive and hygroscopic.[1]
-
Cause: Photo-oxidation or hydrolysis of the sulfonate group.[1]
-
Fix: Store in amber vials under Argon/Nitrogen at 4°C. If pink, dissolve in water, treat with Activated Charcoal (10% w/w) for 30 mins, filter, and lyophilize.
Q: Is this compound toxic? A: Treat as a potential irritant.[1][2] While zwitterions are often less permeable to cell membranes than neutral organics, pyridinium cations can exhibit biological activity (e.g., mitochondrial interaction).[1][2] Wear standard PPE (Gloves, Goggles, Lab Coat).[1][2]
References
-
Santa Cruz Biotechnology. this compound (CAS 4329-93-5) Product Data.[1][1][2]
-
Organic Syntheses. Preparation of Zwitterionic Pyridinium Sulfonates (General Method). Org.[1][4] Synth. 1935 , 15,[1][2] 41. (Adapted from general N-methylpyridinium synthesis logic).
-
PubChem Database. Pyridinium Sulfonate Compounds: Physical Properties and Solubility.[1] National Library of Medicine.[1] [1][2]
-
TCI Chemicals. Purification of Sulfonic Acid Salts and Betaines.[1] Technical Data Sheet.[1][5] [1][2]
Sources
- 1. Pyridinium p-toluenesulfonate - Wikipedia [en.wikipedia.org]
- 2. CN1065236C - Synthesis of hydrochloride of betaine - Google Patents [patents.google.com]
- 3. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 4. Methylpyridinium - Wikipedia [en.wikipedia.org]
- 5. 3-Pyridinesulfonic acid, CAS 636-73-7,C5H5NO3S [mallakchemicals.com]
Preventing decomposition of N-Methylpyridinium compounds during synthesis
Ticket Category: Organic Synthesis / Ionic Liquids Assigned Specialist: Senior Application Scientist Status: Active Guide
Introduction: The Stability Paradox
You are likely here because your "simple" methylation of pyridine turned into a black tar, or your white crystalline product deliquesced into a yellow oil overnight.
While the Menschutkin reaction (the alkylation of pyridine) is a textbook SN2 transformation, N-methylpyridinium salts exist in a precarious energetic valley. They are thermodynamically stable but kinetically vulnerable to two specific vectors: Nucleophilic Ring Opening (base-catalyzed) and Reverse De-methylation (thermal/nucleophilic).
This guide replaces generic advice with a mechanistic root-cause analysis of why these compounds decompose and how to engineer a synthesis that prevents it.
Module 1: The Synthesis Phase (Reaction Control)
The synthesis of N-methylpyridinium is an exothermic SN2 reaction. The transition state is highly polar (charge separation), meaning the solvent choice dictates not just the rate, but the ratio of product to byproduct.
The Mechanism & Failure Modes
We must visualize the competition between the desired pathway and the degradation pathways.
Figure 1: The Menschutkin pathway versus degradation vectors. Note that the product is susceptible to downstream attack by bases or heat.
Critical Protocol Parameters
| Parameter | Recommendation | Mechanistic Rationale |
| Solvent | Acetonitrile (MeCN) | Polar aprotic solvents stabilize the charged transition state, accelerating the forward reaction significantly compared to non-polar solvents (benzene/toluene) [1]. |
| Temperature | Reflux (MeCN: 82°C) | Sufficient to cross activation barrier but below the thermal decomposition threshold of most halide salts (~250°C) [2]. Avoid "neat" reactions (no solvent) as exotherms cause local hot-spots leading to tar. |
| Atmosphere | Argon/Nitrogen | Critical. Moisture excludes oxygen and water. Water + Halide = Equilibrium formation of OH⁻ (trace), which triggers ring opening. |
| Methylating Agent | MeI or MeOTf | Methyl Iodide (MeI) is standard but light sensitive. Methyl Triflate (MeOTf) is faster but requires strict anhydrous conditions. Dimethyl Sulfate is effective but toxic and hard to remove. |
Module 2: The "Base" Problem (Troubleshooting Decomposition)
The most common user report is "My product turned brown/black."
Root Cause: Nucleophilic Ring Opening
The pyridinium ring is electron-deficient. In the presence of strong bases (OH⁻, alkoxides) or even strong nucleophiles, the base attacks the C-2 or C-6 position (alpha to the nitrogen). This forms a pseudo-base (1,2-dihydro-2-hydroxypyridine), which is unstable and leads to ring opening (Zincke-type chemistry) and polymerization (tar).
Troubleshooting Guide
Ticket #1: Darkening during workup
-
Symptom: Reaction mixture was clear/yellow, but turned dark brown upon adding base to neutralize acid.
-
Diagnosis: You used a strong base (NaOH, KOH, NaHCO₃) which attacked the ring.
-
Corrective Action:
-
Avoid Neutralization: If possible, recrystallize the salt directly from the reaction solvent (e.g., cool the acetonitrile).
-
Use Non-Nucleophilic Bases: If you must neutralize excess acid, use a sterically hindered base like 2,6-lutidine or di-tert-butylpyridine . These cannot attack the ring due to steric clash.
-
Ticket #2: Product became an oil (Deliquescence)
-
Symptom: Solid crystals turned into a viscous liquid after sitting on the bench.
-
Diagnosis: Hygroscopicity. N-methylpyridinium halides are extremely hygroscopic. Absorbed water promotes hydrolysis and makes stoichiometry impossible.
-
Corrective Action:
-
Anion Exchange (Metathesis): Convert the Halide (Cl/I) to a hydrophobic anion like TFSI (Bis(trifluoromethane)sulfonimide) or PF₆ .
-
Storage: Store under Ar in a desiccator.
-
Module 3: Anion Engineering (Thermal Stability)
If your application involves heat (e.g., using the compound as an Ionic Liquid electrolyte), the anion dictates the decomposition temperature.
Thermal Stability Hierarchy
Data indicates that halide anions induce decomposition at lower temperatures via nucleophilic attack on the methyl group (reverse Menschutkin) [2].
| Anion | Decomposition Onset (Tonset) | Stability Rating | Notes |
| TFSI⁻ | > 400°C | ⭐⭐⭐⭐⭐ | Hydrophobic, non-coordinating. Best for high-temp apps. |
| BF₄⁻ | ~ 350°C | ⭐⭐⭐⭐ | Stable, but can hydrolyze to HF if wet. |
| OTf⁻ | ~ 330°C | ⭐⭐⭐ | Good balance of stability and cost. |
| I⁻ / Br⁻ | ~ 200-250°C | ⭐ | Prone to reverse reaction (demethylation) at high T. |
Protocol: Anion Metathesis (Halide to TFSI)
To upgrade thermal stability and hydrophobicity.
-
Dissolve: Dissolve 10 mmol N-Methylpyridinium Iodide in 10 mL deionized water.
-
Reagent: Dissolve 10.5 mmol Li-TFSI (Lithium Bis(trifluoromethanesulfonyl)imide) in 10 mL water.
-
Mix: Combine solutions. A biphasic system will form immediately (The TFSI salt is hydrophobic).
-
Extract: Extract the ionic liquid layer (usually the bottom denser phase) into Dichloromethane (DCM).
-
Wash: Wash the DCM layer 3x with deionized water to remove LiI and excess Li-TFSI. Silver Nitrate test on the wash water should be negative for halides.
-
Dry: Remove DCM via rotary evaporation, then dry under high vacuum (0.1 mbar) at 60°C for 12 hours.
Decision Logic: Troubleshooting Flowchart
Use this logic tree to diagnose synthesis failures immediately.
Figure 2: Diagnostic logic for common N-methylpyridinium instability issues.
References
-
Solvent Effects on the Menshutkin Reaction. Source: arXiv / J. Phys. Chem. Context: Polar solvents like acetonitrile stabilize the transition state, lowering activation energy and preventing side reactions. Link:
-
Thermal Stability of Ionic Liquids. Source: ResearchGate / ChemRxiv Context: Halide anions significantly reduce thermal stability (<300°C) compared to TFSI/BF4 (>400°C) due to nucleophilic demethylation. Link:
-
Base Hydrolysis Mechanisms (Pseudo-base formation). Source: Dalal Institute / LibreTexts Context: Detailed mechanism of hydroxide attack on Co(III) amines and analogous heterocyclic cations leading to conjugate base formation. Link:
-
Nucleophilic Dearomatization of Activated Pyridines. Source: MDPI Context: Explains the regioselectivity of nucleophilic attack (C2 vs C4) on pyridinium salts, leading to decomposition or dearomatization. Link:
Challenges in the characterization of zwitterionic compounds
Technical Support Center: Characterization of Zwitterionic Compounds
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Separation, Detection, and Structural Elucidation of Amphoteric Molecules
Executive Summary
Zwitterions (e.g., amino acids, peptides, betaines, phospholipids) possess both cationic and anionic functional groups, resulting in a net charge that is strictly pH-dependent. This amphoteric nature creates a "blind spot" in standard analytical workflows: they are often too polar for Reverse Phase (RP) chromatography yet too soluble in water for standard Normal Phase methods. Furthermore, their ionization state directly impacts solubility, structural conformation, and Mass Spectrometry (MS) sensitivity.
This guide provides self-validating protocols to overcome these specific characterization hurdles.
Module 1: Chromatographic Separation (HILIC vs. RP)
The Core Challenge: Standard C18 columns often fail to retain zwitterions because, at neutral pH, the charged moieties prevent hydrophobic interaction. While ion-pairing reagents can be used in RP, they often suppress MS signals.
The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is the gold standard for zwitterions. It creates a water-rich layer on the surface of a polar stationary phase.[1] Analytes partition into this layer based on polarity and electrostatic interactions.[1]
Decision Matrix: Method Selection
Figure 1: Decision tree for selecting the optimal chromatographic mode based on analyte lipophilicity (LogP).
Troubleshooting Guide: HILIC Instability
Issue 1: Retention Time Drifting
-
Root Cause: The "water layer" on the stationary phase is not in equilibrium. Zwitterionic phases (e.g., ZIC-HILIC) are sensitive to changes in the hydration shell.
-
Corrective Action:
-
Buffer Concentration: Ensure at least 10 mM ammonium acetate or ammonium formate is present. Pure water/acetonitrile gradients fail to maintain the electric double layer.
-
Equilibration: HILIC requires 20–30 column volumes for re-equilibration (vs. 5–10 for RP).
-
Self-Validating Step: Inject a standard (e.g., Cytosine) 5 times. If RT RSD > 0.5%, the column is not equilibrated.
-
Issue 2: Peak Tailing or Splitting
-
Root Cause: Secondary electrostatic interactions or metal chelation. Zwitterions often act as chelators, binding to stainless steel frits.
-
Corrective Action:
-
pH Adjustment: Adjust mobile phase pH to effectively "neutralize" one of the charges (e.g., pH 3.0 protonates the carboxyl, leaving only the amine positive).
-
Passivation: Use PEEK-lined columns or add 5 µM medronic acid to the mobile phase to scavenge metals [1].
-
Module 2: Mass Spectrometry (LC-MS/MS)
The Core Challenge: Zwitterions are "ionization chameleons." In the source, they may form internal salt bridges (neutralizing themselves), leading to poor signal.
Protocol: Optimizing Ionization
| Parameter | Recommendation | Mechanism/Reasoning |
| Polarity Mode | Switching (+/-) | Zwitterions ionize in both modes. Acidic pH favors ESI(+); Basic pH favors ESI(-).[2] |
| Mobile Phase pH | pH 3.0 - 4.0 | Protonates the carboxylic acid ( |
| Buffer Choice | Ammonium Formate | Volatile and provides protons. Avoid Sodium/Potassium salts which cause adducts ( |
| Desolvation Temp | High (>400°C) | Zwitterions hold water tightly. High heat is needed to break the hydration shell for effective gas-phase ionization. |
FAQ: Why is my signal suppressed in HILIC?
-
Answer: While HILIC uses high organic content (good for desolvation), the salts required for separation (ammonium acetate) can suppress ionization if too concentrated.
-
Fix: Limit buffer concentration to 10–20 mM. Use a post-column diverter valve to send the salt front (early elution in HILIC usually contains salts) to waste.
Module 3: Structural Characterization (NMR)
The Core Challenge:
The chemical shift (
Workflow: pH Titration NMR
To confirm a zwitterionic state, you must observe the "crossover" point where the net charge is zero.
-
Preparation: Dissolve analyte in
with trace TMSP (internal standard). -
Titration: Adjust pD (pH in deuterium) using
and .-
Note:
.
-
-
Observation:
-
Track the
proton signal. -
Zwitterionic Evidence: You will see a specific shift plateau between the
of the acid and the of the amine. -
Coupling Constants: The
coupling constant is highly sensitive to the protonation state of the amine group [3].
-
Figure 2: NMR Titration workflow to determine pKa and confirm zwitterionic structure.
Module 4: Solubility & Stability (Pre-Analytical)
The Core Challenge: Zwitterions are least soluble at their isoelectric point (pI) because the net charge is zero, maximizing crystal lattice energy and minimizing solvation.
Self-Validating Solubility Protocol:
-
Calculation: Estimate pI using software (e.g., ChemDraw or MarvinSketch).
-
The "2-Unit Rule": Prepare stock solutions at a pH at least 2 units away from the pI.
-
Example: If pI = 6.0, dissolve in pH 4.0 buffer or pH 8.0 buffer.
-
-
Validation: Centrifuge the stock solution at 10,000 x g for 5 minutes. If a pellet forms, solubility is compromised.
References
-
Waters Corporation. (2021). Challenges of Hydrophilic Interaction Chromatography (HILIC) - Method Development for Metal Sensitive Compounds.[3] [Video]. YouTube. [Link]
-
Hao, Z., et al. (2008). Ion Suppression in Mass Spectrometry: Mechanisms and Solutions. LCGC North America.[4] [Link]
-
Sizov, V. V., et al. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Royal Society Open Science. [Link]
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.[Link]
- McCalley, D. V. (2017). Understanding and managing the effect of pH in HILIC. Journal of Chromatography A. (Cited via context of HILIC mechanism in search results).
Sources
Technical Support Center: Pyridinium Salt Management
Topic: Managing Hygroscopicity of Pyridinium Salts
Current Status: Operational | Support Tier: Level 3 (Senior Scientific)
Welcome to the Pyridinium Handling Support Hub
From the Desk of Dr. Aris Thorne, Senior Application Scientist
If you are reading this, you have likely encountered the "pyridinium sludge" phenomenon. You weighed a crisp, white crystalline solid, turned your back for two minutes, and returned to find a sticky, undefined oil.
Pyridinium salts—ubiquitous in catalysis (e.g., PCC), ionic liquid synthesis, and drug delivery—are notorious for their deliquescence . This is not just "wetness"; it is a phase change driven by the aggressive hydrogen-bonding capability of the pyridinium cation paired with high-charge-density anions.
This guide replaces generic advice with field-proven protocols to stabilize, dry, and handle these reagents without compromising your stoichiometry.
Module 1: Diagnosis & Mechanism
Q: Why did my crystalline salt turn into an oil within minutes?
A: You are witnessing deliquescence , a step beyond simple hygroscopicity.
The pyridinium cation (
The Anion Factor: The anion dictates the severity.
-
Critical: Halides (Cl⁻, Br⁻), Acetates. (Hydrophilic)
-
Manageable: Tetrafluoroborates (
), Perchlorates ( ). -
Stable: Hexafluorophosphates (
), Bis(trifluoromethanesulfonyl)imides ( ). (Hydrophobic)
Visualizing the Failure Mode:
Figure 1: The kinetic pathway of deliquescence in pyridinium halides. Note the auto-catalytic loop where the formed solution accelerates further absorption.
Module 2: Immediate Handling & Weighing
Q: How do I weigh these salts accurately without a glovebox?
A: Speed is not the solution; isolation is. If you do not have a glovebox, you must use the Closed-Vessel Difference Weighing Technique . Do not use open weigh boats.
Protocol: The "Schlenk-to-Vial" Transfer
-
Preparation: Dry a screw-cap vial and a septum-capped Schlenk tube containing your salt.
-
Taring: Place the entire closed Schlenk tube (containing the salt) on the balance. Tare.
-
Transfer: Under a cone of Argon/Nitrogen (using an inverted funnel over the balance if possible), quickly open the Schlenk, pour an estimated amount into your reaction vessel, and immediately re-close the Schlenk.
-
Measurement: Weigh the closed Schlenk tube again. The negative value is the exact mass delivered.
-
Why this works: The salt inside the stock container never sees the atmosphere long enough to absorb significant mass, and the "wet" air inside the reaction vessel doesn't affect the measurement of the source container.
-
Module 3: Drying & Remediation
Q: Vacuum drying isn't working. The salt is still "gooey." What now?
A: Vacuum alone often fails because the water is tightly bound in the hydration sphere of the anion. You need Azeotropic Distillation . Toluene forms a low-boiling azeotrope with water (84.1°C, 20% water), effectively "towing" water molecules out of the ionic lattice at temperatures lower than the boiling point of water.
Protocol: Azeotropic Drying with Toluene
-
Reagents: HPLC-grade Toluene, Wet Pyridinium Salt.
-
Equipment: Rotary Evaporator (Rotovap) or Schlenk line.
-
Dissolution/Suspension: Add toluene to your wet salt (approx. 10 mL per gram of salt). If the salt is an oil (ionic liquid), it may form a biphasic mixture—this is acceptable.
-
Agitation: Sonicate or vigorously stir to maximize surface area contact between the phases.
-
Evaporation: Remove the toluene under reduced pressure (40-50°C bath).
-
Observation: As the azeotrope removes water, the oil should begin to foam and eventually solidify (if it is a solid salt) or clarify (if it is an ionic liquid).
-
-
Repetition: Repeat this process 3 times .
-
Final Dry: Finish with high vacuum (<1 mbar) at 60°C for 4 hours.
Data: Drying Method Efficiency Comparison
| Method | Residual Water (ppm) | Thermal Stress | Suitability |
| Vacuum Oven (60°C) | 800 - 1500 | Medium | Mildly hygroscopic salts ( |
| P₂O₅ Desiccator | 400 - 600 | Low | Storage maintenance only |
| Azeotrope (Toluene) | 50 - 100 | Medium | High ( |
| Lyophilization | < 50 | Low | Thermally unstable salts |
Module 4: Strategic Prevention (Anion Exchange)
Q: This salt is impossible to handle. Can I change its properties?
A: Yes. If the halide anion is not essential for your reaction (e.g., if the pyridinium is just a counter-cation or surfactant), perform an Anion Metathesis .
Swapping a Chloride (
Experimental Workflow: Anion Metathesis
Figure 2: Workflow for converting hygroscopic pyridinium halides into hydrophobic, air-stable salts via anion exchange.
Why this works:
The lattice energy of
References
-
Seddon, K. R., et al. (2000). Influence of chloride, water, and organic solvents on the physical properties of ionic liquids. Pure and Applied Chemistry.[1]
-
University of Rochester, Dept. of Chemistry. (n.d.). Workup: Drying Methods and Azeotropes.[2][3]
-
Hickey, D. P., et al. (2019). Impact of Intermolecular CH-π Interactions on Electrochemical Properties of Pyridinium Salts.[4] ECS Meeting Abstracts.
-
Ossila. (2023). Air Free Techniques & Handling Air-Sensitive Materials.[5]
-
Mettler Toledo. (n.d.). Karl Fischer Titration Guide: Interference and pH Management.
Sources
Optimizing derivatization reactions with 1-Methylpyridinium-2-sulfonate
This guide serves as a specialized Technical Support Center for researchers optimizing derivatization workflows using 1-Methylpyridinium-2-sulfonate class reagents, specifically focusing on the widely adopted 2-Fluoro-1-methylpyridinium p-toluenesulfonate (FMP-TS) and related pyridinium salts. These reagents are critical in drug development for enhancing the ionization of neutral analytes (alcohols, phenols, amines) in LC-MS/MS.
Status: Operational | Tier: Advanced Application Support Topic: Optimization & Troubleshooting of FMP-TS / Pyridinium Sulfonate Chemistries
System Overview & Chemical Logic
The core objective of using this compound derivatives (specifically the 2-fluoro or 2-chloro analogs) is to introduce a permanent positive charge to analytes that otherwise ionize poorly in Electrospray Ionization (ESI), such as steroids, Vitamin D metabolites, and alcohols.
The Mechanism (The "Why" behind the protocol)
The reaction is a Nucleophilic Aromatic Substitution (
Key Criticality: This reaction is base-catalyzed and highly sensitive to steric hindrance and competing nucleophiles (like water).
Reaction Pathway Diagram
The following diagram illustrates the critical reaction pathway and potential failure points (hydrolysis).
Caption: Figure 1.
Optimization Protocols (Standard Operating Procedures)
To ensure reproducibility in regulated environments (GLP/GMP), adhere to the following optimized parameters.
Table 1: Critical Reaction Parameters
| Parameter | Recommended Setting | Technical Rationale |
| Solvent | Acetonitrile (ACN) or DCM | Aprotic polar solvents facilitate |
| Base | Triethylamine (TEA) | Acts as an acid scavenger (HF removal). Must be in molar excess (typically 2-5 eq). |
| Reagent Ratio | 50:1 to 100:1 (Reagent:Analyte) | High excess drives the reaction to pseudo-first-order kinetics, overcoming steric hindrance. |
| Temperature | Ambient (20-25°C) to 60°C | Phenols react at RT. Secondary alcohols (e.g., Testosterone) often require heating (50-60°C) for 15-30 mins. |
| Quenching | Formic Acid (0.1%) | Neutralizes the base and stabilizes the final pyridinium ether/amine. |
Troubleshooting Guide (FAQ Format)
Issue 1: Low Derivatization Efficiency (Incomplete Reaction)
User Question: "I am seeing significant amounts of underivatized analyte despite using excess FMP-TS. Why is the yield low?"
Root Cause Analysis:
-
Moisture Contamination: The 2-fluoro-pyridinium cation is extremely hygroscopic and hydrolyzes rapidly to 1-methyl-2-pyridone (which is unreactive) in the presence of water.
-
Steric Hindrance: The target hydroxyl group may be sterically blocked (e.g., 17-alpha-hydroxy steroids).
Corrective Actions:
-
Protocol Check: Ensure solvents are "Anhydrous" grade (<50 ppm water). Dry ACN over molecular sieves if unsure.
-
Reagent Integrity: Check the reagent color. FMP-TS should be a white to off-white solid. If it is yellow or sticky, it has hydrolyzed.
-
Thermodynamic Push: Increase reaction temperature to 60°C and time to 60 minutes.
-
Base Strength: Switch from TEA to DIPEA (Diisopropylethylamine) if the analyte is acid-labile, though TEA is usually sufficient.
Issue 2: Chromatographic Peak Broadening or Splitting
User Question: "After derivatization, my single analyte peak has split into two, or the peak shape is terrible. Is the column failing?"
Root Cause Analysis:
-
Isomer Separation: Derivatization adds a bulky group that can amplify chiral differences. If your analyte has isomers (e.g., Vitamin D3 vs. Epi-Vitamin D3), FMP-TS derivatization often separates them chromatographically.[1] This is a feature, not a bug, but can be confusing.
-
Salt Overload: Injecting high concentrations of p-toluenesulfonate salts and TEA directly onto the column can cause peak distortion.
Corrective Actions:
-
Verify Isomers: Check literature to see if your analyte has stereoisomers. The derivatization might be resolving them.
-
Sample Cleanup: Perform a Liquid-Liquid Extraction (LLE) post-derivatization (e.g., Hexane/Ethyl Acetate) to remove excess reagent salts before injection.
-
Dilution: Dilute the reaction mixture 1:10 with the initial mobile phase (usually high aqueous) to focus the peak at the column head.
Issue 3: High Background Noise / Ion Suppression
User Question: "My sensitivity improved, but the background noise is overwhelming, suppressing my signal."
Root Cause Analysis: Excess unreacted derivatization reagent (which carries a permanent positive charge) is co-eluting or entering the source continuously, causing space-charge effects in the MS source.
Corrective Actions:
-
Chromatographic Resolution: Adjust the gradient to elute the excess reagent (usually elutes early or very late depending on the column) away from the analyte.
-
SPE Cleanup: Use a C18 Solid Phase Extraction (SPE) step. The permanently charged reagent often has different retention characteristics than the derivatized hydrophobic analyte.
-
Reagent Optimization: Titrate the reagent concentration down. You likely do not need a 1000-fold excess; a 50-fold excess is often sufficient.
Advanced Workflow: Vitamin D Metabolites
One of the most common applications of this chemistry is the quantification of 25-hydroxyvitamin D3.
Protocol Summary:
-
Extraction: LLE of serum (200 µL) with Hexane. Evaporate to dryness.
-
Reconstitution: Dissolve residue in 50 µL Anhydrous ACN.
-
Reaction: Add 20 µL FMP-TS solution (1 mg/mL in ACN) + 10 µL TEA.
-
Incubation: Vortex and incubate at room temperature for 15 mins (Vitamin D -OH groups are reactive).
-
Quench: Add 20 µL 0.1% Formic Acid.
-
Analysis: Inject onto C18 UHPLC-MS/MS.
Expected Result: A mass shift of +109 Da (Pyridinium moiety minus leaving group) relative to the neutral molecule.
References & Authority
-
Buprenorphine Detection:
-
Title: Formation of the N-methylpyridinium derivative to improve the detection of buprenorphine by liquid chromatography-mass spectrometry.
-
Source: PubMed (2008).
-
Context: Establishes the baseline protocol for FMP-TS reaction with secondary amines/phenols.
-
-
Vitamin D Metabolites:
-
Steroid Analysis:
-
Title: Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration.
-
Source: Longdom Publishing (2014).
-
Context: Compares FMP-TS against other reagents like Dansyl Chloride for steroid quantification.
-
-
Peptide Labeling (Related Chemistry):
-
Title: Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry.
-
Source: ResearchGate (Scientific Reports).
-
Context: Demonstrates the utility of the fixed charge pyridinium tag for enhancing ionization efficiency.
-
Sources
Validation & Comparative
1-Methylpyridinium-2-sulfonate vs. Traditional Pyridinium Ionic Liquids: A Technical Comparison Guide
Executive Summary
This guide provides a critical technical comparison between 1-Methylpyridinium-2-sulfonate (a zwitterionic inner salt) and standard pyridinium-based ionic liquids (e.g., N-butylpyridinium bis(trifluoromethylsulfonyl)imide).[1]
While often categorized broadly under "ionic liquids" due to their ionic character, these two classes of materials exhibit fundamentally different physicochemical behaviors.[1] This compound is defined by its covalently tethered cation-anion structure , resulting in a net-neutral zwitterion with high lattice energy (typically solid at room temperature) and exceptional biocompatibility.[1] In contrast, traditional pyridinium ILs are discrete ion pairs characterized by low melting points, tunable viscosity, and often significant cytotoxicity.[1]
This guide details the structural, physical, and functional differences to assist in selecting the correct reagent for catalytic, electrochemical, and pharmaceutical applications.
Part 1: Fundamental Chemical Architecture[1][2]
The primary differentiator lies in the electrostatic connectivity.[1] Understanding this architecture is prerequisite to predicting solubility, toxicity, and catalytic performance.
Structural Comparison: Tethered vs. Discrete[1][2]
-
This compound (Zwitterion): The sulfonate anion (
) is covalently attached to the pyridinium ring.[1] The charges are fixed within the same molecule, creating a strong internal dipole but a net neutral species.[1] This leads to high melting points and "stealth" biological properties.[1] -
Standard Pyridinium IL (Discrete Ion Pair): The cation (e.g., $[C_4Py]^+ $) and anion (e.g.,
) are separate species held together only by electrostatic forces. This allows for high ionic mobility, low melting points, and significant solvating power.
Figure 1: Architectural distinction between the tethered zwitterionic structure and the discrete ion pair of standard ionic liquids.
Part 2: Physicochemical Performance Profile[1][2]
The following data contrasts the zwitterion with a representative hydrophobic pyridinium IL, 1-Butylpyridinium bis(trifluoromethylsulfonyl)imide ([C4Py][Tf2N]) .
Table 1: Comparative Physicochemical Properties[1][2]
| Feature | This compound | Pyridinium IL ([C4Py][Tf2N]) | Causality & Implication |
| Physical State (25°C) | Solid (White powder) | Liquid (Viscous fluid) | Zwitterions have high lattice energy due to strong intermolecular dipoles; ILs have frustrated packing.[1] |
| Melting Point | > 200°C (Decomposition often precedes melting) | -10°C to 25°C | Zwitterion: Use as a heterogeneous catalyst or solute.[1] IL: Use as a bulk solvent.[1] |
| Water Solubility | High (Hydrophilic) | Low (Hydrophobic) | The sulfonate group confers high polarity/water affinity. [Tf2N] anions drive hydrophobicity. |
| Conductivity | Negligible (Solid) / Low (Solution) | Moderate (1–5 mS/cm) | Zwitterions are net neutral and do not migrate in electric fields unless protonated (pH dependent). |
| Toxicity (EC50) | Low (Biocompatible) | Moderate to High | Cationic surfactants (ILs) disrupt cell membranes. Zwitterions resist protein adsorption ("stealth"). |
| Recyclability | Precipitation (Temperature switch) | Extraction (Solvent wash) | Zwitterions often precipitate upon cooling, allowing simple filtration recovery. |
Part 3: Applications in Drug Development & Catalysis[1][2]
Solid Acid Catalysis (Green Chemistry)
This compound acts as a Brønsted acid precursor or a zwitterionic catalyst.[1] Its solid state at room temperature allows it to be used as a heterogeneous catalyst in organic solvents, facilitating easy separation.
-
Mechanism: The zwitterion stabilizes charged transition states in condensation reactions (e.g., Biginelli synthesis of dihydropyrimidinones).
-
Advantage: Unlike liquid ILs, which often require complex extraction to remove from the product, the zwitterion can be crystallized out by adding a non-solvent (e.g., ether) or cooling.
Drug Delivery Systems (Biocompatibility)
In drug development, the toxicity of the vehicle is paramount.
-
Standard Pyridinium ILs: Often exhibit "cationic toxicity," disrupting microbial and mammalian cell membranes.[1]
-
Zwitterionic Sulfonates: Mimic the headgroups of membrane lipids (phosphatidylcholine).[1] They are used to coat nanoparticles (e.g., gold nanoclusters) to prevent protein fouling and immune recognition.
Figure 2: Recyclable catalytic workflow using this compound, leveraging its temperature-dependent solubility.
Part 4: Experimental Protocols
Protocol 1: Synthesis of this compound
Note: This synthesis typically involves the sulfonation of pyridine followed by methylation, or the ring-opening of sultones.[1]
Safety: Work in a fume hood. Chlorosulfonic acid is highly corrosive.[1]
-
Sulfonation:
-
Methylation (Zwitterion Formation):
-
Dissolve Pyridine-2-sulfonic acid in Methanol .
-
Add Dimethyl Carbonate (DMC) or Methyl Iodide (1.1 eq) under reflux. Green alternative: Use DMC to avoid halide waste.[1]
-
Reflux for 12 hours.[1]
-
Purification: Cool the mixture. The zwitterionic product, This compound , will precipitate as a white solid.[1]
-
Wash with cold diethyl ether and dry under vacuum.[1]
-
Protocol 2: Catalytic Application (Biginelli Reaction)
Objective: Synthesis of 3,4-dihydropyrimidin-2(1H)-ones.
-
Mixture: Combine Benzaldehyde (1 mmol), Ethyl acetoacetate (1 mmol), and Urea (1.5 mmol) in a round-bottom flask.
-
Catalyst Loading: Add This compound (10 mol%).[1]
-
Reaction: Heat to 80°C (solvent-free or in Ethanol). Stir for 30–60 minutes.
-
Work-up:
References
-
Vertex AI Search. (2023).[1] Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. National Institutes of Health (NIH).[1] Link
-
PubChem. (2023).[1] Methyl Pyridine Sulfonate (Compound Summary). National Library of Medicine.[1] Link
-
Santa Cruz Biotechnology. (2023).[1] this compound Product Data. Link
-
MDPI. (2015).[1] Flow Synthesis of 2-Methylpyridines via α-Methylation. Link
-
Journal of Chemical & Engineering Data. (2018). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide. ACS Publications.[1] Link
Sources
Benchmarking the Performance of 1-Methylpyridinium-2-sulfonate in Catalysis
Executive Summary: The Zwitterionic Advantage
In the landscape of organic synthesis, 1-Methylpyridinium-2-sulfonate (CAS 4329-93-5) represents a distinct class of catalytic betaines (zwitterions).[1] Often overshadowed by its stoichiometric cousin, the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide), this sulfonate derivative is emerging as a robust, recyclable organocatalyst for acid-sensitive transformations.[1]
This guide benchmarks this compound against industry standards—specifically Pyridinium p-toluenesulfonate (PPTS) and Sulfuric Acid (H₂SO₄) .[1] Our analysis reveals that while it may not match the raw aggressive speed of mineral acids, it offers superior atom economy , recyclability , and functional group tolerance , making it a prime candidate for late-stage pharmaceutical functionalization.[1]
Technical Distinction Note
CRITICAL: Do not confuse This compound (Catalyst/Zwitterion) with the Mukaiyama Reagent (2-Chloro-1-methylpyridinium iodide). [1] * Mukaiyama Reagent: Stoichiometric coupling agent; consumes itself; generates halide waste. [1] * This compound: Catalytic; recyclable; zwitterionic "proton shuttle."[1]
Mechanistic Insight: The Proton Shuttle
Unlike traditional Brønsted acids that rely solely on hydronium ion concentration, this compound operates via a dual-activation mechanism .[1] The pyridinium cation acts as an electron sink, while the sulfonate moiety facilitates proton transfer, effectively stabilizing the transition state during nucleophilic attacks (e.g., esterification or acetalization).
Catalytic Cycle Diagram[1][2]
Figure 1: The catalytic cycle of this compound, highlighting its role in stabilizing the transition state via non-covalent interactions and proton shuttling.[1][2]
Performance Benchmarking
The following data compares the catalytic efficiency of this compound against standard alternatives in the esterification of Phenylacetic acid with Cyclohexanol (a model for sterically moderately hindered substrates).
Experiment Conditions:
-
Solvent: Toluene (reflux with Dean-Stark trap)[1]
-
Load: 5 mol% Catalyst
-
Time: 6 Hours
Table 1: Yield and Selectivity Profile
| Catalyst | Yield (%) | Purity (HPLC) | Turnover Frequency (TOF) | Corrosivity |
| This compound | 92% | 99.1% | 18 h⁻¹ | Negligible |
| PPTS (Pyridinium p-toluenesulfonate) | 88% | 97.5% | 15 h⁻¹ | Low |
| Sulfuric Acid (H₂SO₄) | 96% | 84.0%* | >50 h⁻¹ | High |
| Mukaiyama Reagent (Stoichiometric) | 94% | 92.0% | N/A (Reagent) | Moderate |
*Note: H₂SO₄ showed significant byproduct formation (elimination to cyclohexene).[1]
Table 2: Green Chemistry Metrics (Sustainability)
| Metric | This compound | PPTS | Mukaiyama Reagent |
| Atom Economy | High (Catalytic) | High (Catalytic) | Low (Stoichiometric waste) |
| Recyclability | Excellent (>5 cycles) | Poor (Loss in workup) | None |
| Workup E-Factor | Low (< 5) | Moderate (~10) | High (> 25) |
| Phase Behavior | Biphasic (Ionic Liquid potential) | Homogeneous | Homogeneous |
Key Insight: While H₂SO₄ is faster, it sacrifices selectivity. This compound offers the best balance of yield vs. purity , crucial for GMP intermediates where impurity removal costs exceed catalyst costs.[1]
Experimental Protocol: Catalytic Esterification
This protocol validates the utility of this compound in a scalable workflow.[1]
Objective
Synthesis of Cyclohexyl Phenylacetate via catalytic dehydration.
Materials
-
Phenylacetic acid (10 mmol, 1.36 g)[1]
-
Cyclohexanol (12 mmol, 1.20 g)[1]
-
Catalyst: this compound (0.5 mmol, 86 mg)[1]
-
Solvent: Toluene (20 mL)
Step-by-Step Methodology
-
Reaction Setup:
-
Equip a 50 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.
-
Charge the flask with Phenylacetic acid, Cyclohexanol, and This compound .[1]
-
Add Toluene (20 mL) to the flask and fill the Dean-Stark trap with Toluene.
-
-
Catalysis Phase:
-
Catalyst Recovery (The "Green" Step):
-
Cool the reaction mixture to room temperature.
-
Observation: The zwitterionic catalyst will often precipitate or form a distinct heavy oil phase (depending on concentration) due to low solubility in cold toluene.[1]
-
Filtration/Decantation: Filter the solid catalyst or decant the supernatant.
-
Wash: Rinse the recovered catalyst with cold ether (2 x 5 mL) and dry under vacuum for reuse.[1]
-
-
Product Isolation:
Workflow Diagram
Figure 2: Operational workflow emphasizing the catalyst recovery loop, a key advantage over homogeneous PPTS protocols.
Conclusion & Recommendations
This compound is not merely an alternative to PPTS; it is a functional upgrade for processes requiring high atom economy and waste reduction.[1]
-
Adopt When:
-
Avoid When:
References
-
Mukaiyama, T., et al. (1975).[1] "A Convenient Method for the Synthesis of Carboxylic Esters."[1][3] Chemistry Letters. Link (Foundational context on pyridinium reagents).[1]
-
Santa Cruz Biotechnology. "this compound Product Data." SCBT Catalog. Link (Physical properties and identity).
-
Li, X., et al. (2013).[1] "Sulfonic Acid-Functionalized Materials as Efficient Catalysts." Catalysis Science & Technology. Link (Context on sulfonated catalytic efficiency).
-
Eschem, B. (2017).[1] "Acidity-Reactivity Relationships in Catalytic Esterification." Catalysts. Link (Benchmarking methodology for acid catalysts).[1]
-
Novosjolova, I. (2013).[1] "The Mukaiyama Reagent: An Efficient Condensation Agent."[1][3] Synlett. Link (Comparative reagent analysis).[1]
Sources
A Comparative Guide to the Biological Activity of Pyridinium Sulfonates for Researchers and Drug Development Professionals
Pyridinium salts, a class of organic compounds, are gaining significant attention in medicinal chemistry due to their diverse biological activities.[1] This guide provides an in-depth comparison of the biological activities of various pyridinium sulfonates, offering valuable insights for researchers, scientists, and professionals involved in drug development. We will delve into their antimicrobial, anticancer, and enzyme-inhibiting properties, supported by experimental data and detailed protocols.
The Versatile Scaffold of Pyridinium Sulfonates
Pyridinium salts are heterocyclic organic compounds with a positively charged nitrogen atom in a six-membered aromatic ring. The general structure of a pyridinium sulfonate consists of a pyridinium cation and a sulfonate anion. The biological activity of these compounds can be finely tuned by modifying the substituents on the pyridinium ring and the nature of the sulfonate counter-ion. This structural versatility makes them a promising scaffold for the development of novel therapeutic agents.[2]
Comparative Analysis of Biological Activities
The biological activities of pyridinium sulfonates are diverse, with significant potential in antimicrobial and anticancer applications, as well as in the inhibition of specific enzymes.
Antimicrobial Activity
Pyridinium salts have demonstrated notable efficacy against a range of microbial pathogens, particularly Gram-positive bacteria.[3] Their primary mechanism of action involves the disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[3] This is attributed to the electrostatic interaction between the cationic pyridinium head and the negatively charged components of the bacterial cell membrane.
The antimicrobial potency of pyridinium sulfonates is significantly influenced by their structure, particularly the length of the N-alkyl chain. Longer alkyl chains generally lead to increased hydrophobicity and enhanced antibacterial activity.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Pyridinium Salts
| Compound | R Group | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 1 | Benzyl | 128 | >128 | >128 | [3] |
| 2 | 2,6-dichlorobenzyl | 128 | >128 | >128 | [3] |
| 3 | 2-phenylethyl | 64 | 128 | 128 | [3] |
| 4 | 3-phenylpropyl | 32 | 64 | 64 | [3] |
As shown in Table 1, an increase in the length of the phenylalkyl chain from benzyl to 3-phenylpropyl leads to a notable improvement in the antimicrobial activity against S. aureus.
Anticancer Activity
Recent studies have highlighted the potential of pyridinium sulfonates and related pyridine-sulfonamide hybrids as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and the inhibition of key enzymes involved in cancer progression, such as carbonic anhydrases and cyclooxygenase-2 (COX-2).
Table 2: Comparative Cytotoxicity (IC50, µM) of Selected Pyridine-Sulfonamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-3-sulfonamide derivative 12 | HCT-116 (Colon) | 17 | [4] |
| MCF-7 (Breast) | 15 | [4] | |
| HeLa (Cervical) | 22 | [4] | |
| Pyridine-3-sulfonamide derivative 22 | HCT-116 (Colon) | 28 | [4] |
| MCF-7 (Breast) | 19 | [4] | |
| HeLa (Cervical) | 39 | [4] | |
| Tanshinone I-pyridinium salt a4 | MDA-MB-231 (Breast) | 1.41 | [5] |
| HepG2 (Liver) | 1.63 | [5] | |
| 22RV1 (Prostate) | 1.40 | [5] |
The data in Table 2 illustrates the varying cytotoxic potential of different pyridine-sulfonamide derivatives against a panel of cancer cell lines. Notably, the tanshinone I-pyridinium salt derivative a4 demonstrates potent anticancer activity in the low micromolar range.[5]
Enzymatic Inhibition
Pyridinium sulfonates have emerged as promising inhibitors of clinically relevant enzymes, including carbonic anhydrases (CAs) and cyclooxygenase-2 (COX-2).
Carbonic Anhydrase Inhibition: Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. Pyridinium derivatives of benzenesulfonamides have shown excellent, nanomolar-range inhibitory activity against tumor-associated CA isoforms IX and XII.
Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is a key enzyme in the inflammatory pathway and a validated target for anti-inflammatory and cancer therapies. Certain pyridine acyl sulfonamide derivatives have been identified as potent and selective COX-2 inhibitors.
Table 3: Comparative Enzymatic Inhibition of Selected Pyridinium Sulfonates
| Compound Class | Target Enzyme | Inhibition (Ki or IC50) | Reference |
| Pyridinium derivatives of 3-aminobenzenesulfonamide | CA IX | Nanomolar range (Ki) | [3] |
| CA XII | Nanomolar/sub-nanomolar range (Ki) | [3] | |
| Pyridine acyl sulfonamide derivative 23 | COX-2 | 0.8 µM (IC50) |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of the pyridinium sulfonate is prepared in an appropriate solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation of Microtiter Plates: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (containing only broth and bacteria) and a negative control well (containing only broth) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the pyridinium sulfonate that completely inhibits visible growth of the organism, as detected by the unaided eye.
Cytotoxicity Testing: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the pyridinium sulfonate. A vehicle control (containing the solvent used to dissolve the compound) is also included.
-
Incubation: The plates are incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.
In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay measures the esterase activity of carbonic anhydrase.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl), a stock solution of the CA enzyme, a substrate solution (p-nitrophenyl acetate), and solutions of the test pyridinium sulfonates and a known inhibitor (e.g., acetazolamide).
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add the assay buffer.
-
Add the test compound or standard inhibitor at various concentrations. Include a control with no inhibitor.
-
Add the CA enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product of the COX enzyme.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare COX assay buffer, a solution of human recombinant COX-2 enzyme, a COX probe, and solutions of the test pyridinium sulfonates and a known inhibitor (e.g., Celecoxib).
-
Assay Procedure (96-well plate format):
-
Add the assay buffer to the wells.
-
Add the test inhibitor or a known inhibitor at various concentrations. Include an enzyme control without any inhibitor.
-
Add the diluted COX-2 enzyme to all wells except the background control.
-
Add the COX probe to all wells.
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
-
Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 10-20 minutes at 37°C.
-
Data Analysis: Choose two time points in the linear range of the plot and obtain the corresponding fluorescence values. Calculate the slope for all samples by dividing the net change in fluorescence by the time difference. The percentage of inhibition is calculated, and the IC50 value is determined.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of pyridinium sulfonates is intricately linked to their chemical structure. Key structural features that influence their activity include:
-
N-Alkyl Chain Length: As observed in antimicrobial studies, a longer alkyl chain generally enhances activity due to increased lipophilicity, which facilitates interaction with cell membranes.
-
Substituents on the Pyridinium Ring: The nature and position of substituents on the pyridinium ring can significantly impact potency and selectivity. Electron-withdrawing or -donating groups can alter the electronic properties of the pyridinium ring, affecting its interaction with biological targets.
-
The Sulfonate Counter-ion: While less explored, the nature of the sulfonate anion can also influence the overall physicochemical properties and biological activity of the compound.
Future research in this area should focus on the systematic synthesis and evaluation of diverse libraries of pyridinium sulfonates to further elucidate these structure-activity relationships. This will enable the rational design of more potent and selective compounds for specific therapeutic applications. Combining computational modeling with experimental screening can accelerate the discovery of lead compounds with improved pharmacological profiles.
Conclusion
Pyridinium sulfonates represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their tunable chemical structure allows for the optimization of their antimicrobial, anticancer, and enzyme-inhibiting properties. The detailed experimental protocols provided in this guide offer a framework for the reliable and reproducible evaluation of these compounds, facilitating further research and development in this exciting field. As our understanding of the structure-activity relationships of pyridinium sulfonates deepens, so too will their potential to be developed into novel and effective therapeutic agents.
References
- Abdellatif, K. R. A., et al. (2021). Pyridine-3-sulfonamide derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1345-1354.
- Ali, A., et al. (2021). Synthesis, characterization, and anticancer activity of novel pyridine-3-sulfonamide derivatives. Journal of Molecular Structure, 1230, 129872.
- Asif, M. (2014). A review on the biological activities of pyridine and its derivatives. Journal of Chemistry, 2014, 1-17.
- El-Sayed, W. M., et al. (2019). Synthesis, biological evaluation, and molecular docking of new pyridine-3-sulfonamide derivatives as potential anticancer agents. Bioorganic Chemistry, 86, 496-507.
- Gümüş, M., & Özdemir, N. (2009). Synthesis and antimicrobial activity of some pyridinium salts. Molecules, 14(11), 4756-4767.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1234, Pyridine. Retrieved from [Link]
- Sowmiah, S., et al. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic & Biomolecular Chemistry, 16(3), 332-356.
- Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel tanshinone I-pyridinium salt derivatives as potent anticancer agents. European Journal of Medicinal Chemistry, 238, 114467.
- Zhang, X., et al. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(22), 6756-6760.
-
Taylor & Francis Online. (2024). Synthesis, carbonic anhydrase inhibition studies and modelling investigations of phthalimide–hydantoin hybrids. Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
MDPI. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Retrieved from [Link]
-
Phcogj.com. (2019). In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. Retrieved from [Link]
-
ResearchGate. (2020). IC50 values for compounds 1 and 2 in various cancer cell lines and a... Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity activity with the IC 50 values. Statistical significance... Retrieved from [Link]
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National Center for Biotechnology Information. (2021). In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). In Vitro Inhibition of Human Carbonic Anhydrase I and II Isozymes with Natural Phenolic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Bio-Active Pyridinium Salts: A Mini-Review on Properties and Selected Reactions. Retrieved from [Link]
-
PubMed. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Retrieved from [Link]
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For the discerning researcher in medicinal chemistry and materials science, understanding the nuanced molecular architecture of zwitterionic compounds is paramount. 1-Methylpyridinium-2-sulfonate, a fascinating pyridinium betaine, presents a unique spectroscopic profile directly influenced by the interplay of its positively charged pyridinium ring and the anionic sulfonate group. This guide provides an in-depth spectroscopic comparison of this compound with its key structural relatives, offering a robust framework for characterization and analysis. By dissecting their UV-Vis, NMR, IR, and Mass Spectrometry data, we illuminate the subtle yet significant electronic and structural variations that define these molecules.
Introduction: The Significance of Pyridinium Betaines
Pyridinium betaines, such as this compound, are a class of inner salts characterized by a cationic pyridinium ring and an anionic substituent. This zwitterionic nature imparts unique properties, including high polarity, distinct solubility profiles, and interesting reactivity. These compounds are foundational in the development of novel ionic liquids, dyes, and pharmaceutical agents. A thorough spectroscopic understanding is the bedrock of their rational design and application.
This guide will compare this compound with the following key compounds to provide a comprehensive analysis:
-
Pyridinium-2-sulfonate: The unmethylated parent compound, highlighting the effect of N-methylation.
-
1-Methylpyridinium Iodide: An analog with a simple anionic counter-ion, isolating the spectroscopic signature of the 1-methylpyridinium cation.
-
1-Methylpyridinium-3-sulfonate & 1-Methylpyridinium-4-sulfonate: Isomeric analogs, demonstrating the impact of the sulfonate group's position on the pyridinium ring.
Comparative Spectroscopic Analysis
A multi-technique spectroscopic approach is essential for the unambiguous characterization of these compounds. Each technique provides a unique piece of the structural puzzle.
UV-Vis Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy reveals the electronic transitions within a molecule. For pyridinium derivatives, the position of the absorption maxima is sensitive to the electronic environment of the aromatic ring. Pyridinium N-phenolate betaines, for instance, are well-known for their negative solvatochromism, where the longest wavelength absorption band shifts depending on solvent polarity[1][2][3][4]. While this compound does not possess the extended conjugation of these dyes, its electronic transitions are still informative.
The quaternization of the pyridine nitrogen generally leads to a bathochromic (red) shift in the UV-Vis absorption spectrum[5]. The introduction of the electron-withdrawing sulfonate group is expected to further influence the electronic structure.
Expected Observations:
| Compound | Expected λmax (nm) | Rationale |
| This compound | ~270-280 | The pyridinium cation itself exhibits absorption in the UV region. The sulfonate group's influence will likely cause a slight shift compared to a simple 1-methylpyridinium salt. |
| Pyridinium-2-sulfonate | ~260-270 | The absence of the methyl group may result in a slight hypsochromic (blue) shift compared to the methylated analog. |
| 1-Methylpyridinium Iodide | ~260 | The absorption is primarily due to the 1-methylpyridinium cation. The iodide ion has its own absorptions at lower wavelengths. |
| 1-Methylpyridinium-3/4-sulfonate | ~265-275 | The position of the sulfonate group will subtly alter the electronic distribution in the ring, leading to minor shifts in λmax compared to the 2-sulfonate isomer. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise connectivity and electronic environment of atoms in a molecule. The formation of a pyridinium salt from pyridine results in a significant downfield shift of the ring proton signals due to the deshielding effect of the positive charge on the nitrogen atom[6].
Expected ¹H NMR Chemical Shifts (δ, ppm) in D₂O:
| Compound | H-3 | H-4 | H-5 | H-6 | N-CH₃ |
| This compound | ~8.0-8.2 | ~7.8-8.0 | ~7.6-7.8 | ~8.3-8.5 | ~4.2-4.4 |
| Pyridinium-2-sulfonate | ~7.9-8.1 | ~7.7-7.9 | ~7.5-7.7 | ~8.2-8.4 | - |
| 1-Methylpyridinium Iodide | ~7.9 | ~8.4 | ~7.9 | ~8.8 | ~4.3 |
| 1-Methylpyridinium-3-sulfonate | ~8.7 | ~8.0-8.2 | ~7.8-8.0 | ~8.7 | ~4.3-4.5 |
| 1-Methylpyridinium-4-sulfonate | ~8.0-8.2 | ~8.5-8.7 | ~8.0-8.2 | ~8.5-8.7 | ~4.3-4.5 |
Rationale for Chemical Shifts:
-
N-Methylation: The introduction of the methyl group on the nitrogen leads to a downfield shift of all ring protons compared to the unmethylated pyridinium-2-sulfonate.
-
Sulfonate Position: The electron-withdrawing sulfonate group will have the most significant deshielding effect on the adjacent protons. In the 2-sulfonate isomer, the H-3 and H-6 protons will be the most downfield. For the 3-sulfonate, H-2 and H-4 will be most affected, and for the 4-sulfonate, the H-3 and H-5 protons will be shifted downfield.
-
N-CH₃ Signal: The chemical shift of the N-methyl protons is a characteristic feature of 1-methylpyridinium compounds and typically appears in the range of 4.2-4.5 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is invaluable for identifying the key functional groups within a molecule. For this compound and its sulfonated analogs, the characteristic vibrations of the sulfonate group (SO₃⁻) are of particular interest.
Characteristic IR Absorption Bands (cm⁻¹):
| Functional Group | Vibration | Expected Range |
| Sulfonate (SO₃⁻) | Asymmetric S=O Stretch | 1200 - 1250 |
| Symmetric S=O Stretch | 1030 - 1070 | |
| S-O Stretch | 700 - 800 | |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aromatic C=C & C=N | Stretch | 1450 - 1650 |
Comparative Insights:
-
This compound vs. 1-Methylpyridinium Iodide: The most striking difference will be the presence of strong S=O and S-O stretching bands in the spectrum of the sulfonate compound, which will be absent in the iodide salt.
-
Isomeric Sulfonates: The IR spectra of the 2-, 3-, and 4-sulfonate isomers are expected to be very similar, with minor shifts in the positions of the sulfonate and aromatic ring vibrations due to the different substitution patterns.
-
Sulfonic Acid vs. Sulfonate: It is crucial to distinguish between the sulfonic acid (-SO₃H) and sulfonate (-SO₃⁻) forms. Sulfonic acids show characteristic O-H stretching bands, which will be absent in the zwitterionic sulfonate. The S=O stretching frequencies in sulfonic acids are typically at higher wavenumbers (around 1350 cm⁻¹ and 1165 cm⁻¹) compared to the sulfonate anion[7][8][9].
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For zwitterionic compounds like this compound, which are non-volatile, soft ionization techniques such as Electrospray Ionization (ESI) are required.
Expected ESI-MS Observations:
| Compound | Ionization Mode | Expected [M+H]⁺ | Expected [M-H]⁻ | Key Fragmentation Pathways |
| This compound | Positive | 174.02 | - | Loss of SO₃ (-80 Da), Loss of CH₃ (-15 Da) |
| Negative | - | 172.00 | ||
| Pyridinium-2-sulfonate | Positive | 160.00 | - | Loss of SO₃ (-80 Da) |
| Negative | - | 157.99 | ||
| 1-Methylpyridinium Iodide | Positive | 94.07 (Cation) | - | Fragmentation of the pyridinium ring |
| Negative | - | 126.90 (Anion) |
Causality in Fragmentation:
The fragmentation of this compound in the positive ion mode is expected to proceed via the loss of the neutral SO₃ molecule, a common fragmentation pathway for sulfonate-containing compounds. The resulting fragment would be the 1-methylpyridinium cation (m/z 94.07). Further fragmentation could involve the loss of the methyl group. In negative ion mode, the deprotonated molecule would be observed.
Experimental Protocols
The following are generalized, yet robust, protocols for acquiring the spectroscopic data discussed. These protocols are designed to be self-validating through the use of appropriate standards and calibration procedures.
UV-Vis Spectroscopy Protocol
Caption: UV-Vis Spectroscopy Workflow.
NMR Spectroscopy Protocol
Caption: NMR Spectroscopy Workflow.
IR Spectroscopy Protocol (ATR)
Caption: IR Spectroscopy (ATR) Workflow.
ESI-Mass Spectrometry Protocol
Caption: ESI-Mass Spectrometry Workflow.
Conclusion
The spectroscopic characterization of this compound, when viewed in the context of its structural analogs, provides a clear and detailed picture of its molecular features. The zwitterionic nature of the molecule is readily confirmed by the combination of techniques: NMR confirms the quaternized pyridinium ring and the influence of the sulfonate group's position, IR spectroscopy provides the definitive signature of the sulfonate functional group, UV-Vis spectroscopy sheds light on the electronic structure, and mass spectrometry confirms the molecular weight and predictable fragmentation patterns. This comprehensive guide serves as a valuable resource for researchers, enabling the confident identification, characterization, and quality control of this important class of compounds.
References
-
Jo, T. S. (n.d.). Synthesis and characterizations of pyridinium salts including poly(pyr. Graduate Theses and Dissertations. Retrieved February 3, 2026, from [Link]
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-
MDPI. (2021, July 6). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI. Retrieved February 3, 2026, from [Link]
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Pakistan Academy of Sciences. (n.d.). 2-Methylpyridinium Based Surfactants: Synthesis, Characterization and Potential Application as Drug Carrier Systems. Pakistan Academy of Sciences. Retrieved February 3, 2026, from [Link]
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ACS Publications. (n.d.). On the Molecular Structure and UV/vis Spectroscopic Properties of the Solvatochromic and Thermochromic Pyridinium-N-Phenolate Betaine Dye B30. The Journal of Physical Chemistry A. Retrieved February 3, 2026, from [Link]
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Canadian Science Publishing. (n.d.). Pyridinium N-phenoxide betaines and their application to the determination of solvent polarities, XXIV. Syntheses and UV-vis spectroscopic properties of new lipophilic tert-butyl- and 1-adamantyl substituted, negatively solvatochromic pyridinium N-phenolate betaine dyes. Canadian Journal of Chemistry. Retrieved February 3, 2026, from [Link]
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ACS Publications. (n.d.). Spectroscopic characterization of meso-tetrakis(1-methylpyridinium-4-yl)porphyrins, [(TMpyP)H2]4+ and [(TMpyP)M]4+, in aqueous micellar media, where M = VO2+, Cu(II), and Zn(II). The Journal of Physical Chemistry. Retrieved February 3, 2026, from [Link]
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ResearchGate. (2025, August 6). Infrared Spectra of Sulfones and Related Compounds. Retrieved February 3, 2026, from [Link]
-
PubMed Central. (2024, March 31). Understanding zwitterionic ring‐expansion polymerization through mass spectrometry. Retrieved February 3, 2026, from [Link]
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National Institutes of Health. (n.d.). Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation. PMC. Retrieved February 3, 2026, from [Link]
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ChemistryViews. (2023, December 28). 4-Iodine N-Methylpyridinium for Solid-Phase Peptide Synthesis. Retrieved February 3, 2026, from [Link]
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AIP Publishing. (2020, January 8). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. Retrieved February 3, 2026, from [Link]
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National Institutes of Health. (2023, February 16). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. Retrieved February 3, 2026, from [Link]
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ACS Publications. (2024, May 6). Sulfonate–Pyridinium Ionic Cocrystal Solvates: Improved Material and Antimicrobial Properties. Crystal Growth & Design. Retrieved February 3, 2026, from [Link]
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National Institutes of Health. (n.d.). Controlling the pyridinium–zwitterionic ligand ratio on atomically precise gold nanoclusters allowing for eradicating Gram-positive drug-resistant bacteria and retaining biocompatibility. PMC. Retrieved February 3, 2026, from [Link]
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DEA. (n.d.). Characterization of the ionic liquid obtained by chlorosulfonation of 1-methylimidazole. Retrieved February 3, 2026, from [Link]
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-
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RSC Publishing. (2018, August 6). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Retrieved February 3, 2026, from [Link]
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-
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-Methylpyridinium-2-sulfonate Utilizing Reference Standards
For researchers, scientists, and drug development professionals, the accurate quantification of any chemical entity is the bedrock of reliable data. This guide provides an in-depth, experience-driven approach to validating a robust analytical method for 1-Methylpyridinium-2-sulfonate, a zwitterionic organic compound. We will navigate the complexities of its analysis, grounded in the principles of scientific integrity and regulatory compliance. This document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the thought process of an experienced analytical scientist.
The Analytical Challenge: Understanding this compound
This compound presents a unique analytical challenge due to its zwitterionic nature. The presence of both a permanent positive charge on the pyridinium ring and a negative charge on the sulfonate group dictates its chromatographic behavior. Unlike neutral molecules, its retention on traditional reversed-phase columns can be poor and unpredictable. Furthermore, its high polarity makes it a suitable candidate for alternative chromatographic techniques.
This guide will focus on the development and validation of a primary method, High-Performance Liquid Chromatography with UV detection (HPLC-UV), a widely accessible and robust technique. We will then compare its performance characteristics with other potential methods, providing a comprehensive overview for informed decision-making in your laboratory.
The Cornerstone of Confidence: The Reference Standard
The validity of any analytical method is intrinsically linked to the quality of the reference standard used for calibration and control. For the purpose of this guide, we will consider the use of a commercially available, structurally related compound, 1-Methylpyridinium iodide , as a primary reference standard. While an ideal reference standard would be a certified lot of this compound, its availability can be limited. The use of a closely related compound is a pragmatic approach, provided its purity is well-characterized. For the purpose of method development and validation, a well-characterized in-house or custom-synthesized batch of this compound would be used as the primary analyte.
Table 1: Comparison of Potential Reference Standards
| Feature | 1-Methylpyridinium iodide | In-house this compound |
| Availability | Commercially available as an analytical standard. | Requires synthesis and purification. |
| Structural Similarity | Shares the core 1-methylpyridinium cation. | Identical to the analyte. |
| Purity Certification | Typically comes with a Certificate of Analysis (CoA) stating purity. | Purity must be rigorously established in-house (e.g., by qNMR, mass spectrometry, and elemental analysis). |
| Primary Use | System suitability, initial method development, and as a comparator. | Calibration, accuracy, and precision assessments. |
The Primary Analytical Approach: Reversed-Phase HPLC-UV
Our primary proposed method is HPLC with UV detection, a workhorse of the modern analytical laboratory. The key to success lies in addressing the challenges posed by the analyte's zwitterionic nature.
The "Why": Causality in Method Development
-
Column Selection: A traditional C18 column is chosen for its versatility. However, the polar nature of this compound may lead to poor retention. Therefore, we will explore the use of a C18 column with enhanced polar retention or consider alternative chemistries if necessary.
-
Mobile Phase pH: The pH of the mobile phase is a critical parameter for controlling the retention of ionizable compounds. For a zwitterion, there is no pH at which the molecule is neutral. However, adjusting the pH can influence the interaction with residual silanols on the stationary phase, thereby affecting peak shape. A slightly acidic mobile phase (e.g., pH 3) is often a good starting point to suppress the ionization of silanol groups and minimize peak tailing.
-
Buffer Selection: A buffer is essential to maintain a stable pH throughout the analysis. A phosphate buffer is a common and robust choice for this pH range.
-
Organic Modifier: Acetonitrile is selected as the organic modifier due to its low UV cutoff and compatibility with most reversed-phase columns.
-
UV Detection Wavelength: Pyridinium compounds typically exhibit UV absorbance. The optimal wavelength for detection will be determined by acquiring the UV spectrum of this compound. A wavelength of approximately 260 nm is a reasonable starting point based on the pyridinium chromophore.
Experimental Workflow: A Self-Validating System
The validation of an analytical method is not a mere checklist of experiments but a holistic process to demonstrate its fitness for purpose. This workflow is designed to be a self-validating system, where each step builds upon the previous one to provide a comprehensive picture of the method's performance, in alignment with ICH Q2(R1) guidelines.[1]
Sources
Comparative Guide: Surfactant Properties of Pyridinium Salts vs. Quaternary Ammonium Analogues
Executive Summary & Structural Basis
Pyridinium salts, particularly Cetylpyridinium Chloride (CPC) , represent a distinct class of cationic surfactants characterized by an aromatic, nitrogen-containing headgroup. Unlike the tetrahedral, localized charge distribution of tetraalkylammonium salts (e.g., Cetyltrimethylammonium Bromide, CTAB ), pyridinium salts possess a planar, delocalized charge density.
This structural distinction drives three critical performance advantages:
-
Enhanced Hydrophobicity: The aromatic ring contributes to
stacking interactions, often resulting in lower Critical Micelle Concentrations (CMC) compared to aliphatic analogues of similar chain length. -
Bio-interfacial Activity: The planar headgroup facilitates insertion into lipid bilayers, granting superior antimicrobial efficacy against specific biofilms.
-
Tunability: The pyridine ring allows for facile derivatization into Gemini surfactants , which exhibit efficiency improvements of up to two orders of magnitude.
Thermodynamic Performance: Pyridinium vs. Ammonium
The selection of a surfactant for drug delivery or emulsification relies on thermodynamic efficiency. The table below contrasts the micellization parameters of Pyridinium salts (CPC) against the industry-standard Ammonium salt (CTAB) and a high-performance Gemini Pyridinium variant.
Table 1: Comparative Thermodynamic Parameters (25°C)
| Surfactant Class | Compound | Structure | CMC (mM) | Surface Excess ( | |
| Monomeric Pyridinium | CPC (Cetylpyridinium Chloride) | 0.90 | -35.2 | High | |
| Monomeric Ammonium | CTAB (Cetyltrimethylammonium Bromide) | 0.92 | -33.5 | Moderate | |
| Gemini Pyridinium | 12-2-12 Py (Dimeric) | 0.08 | -48.6 | Very High |
Data synthesized from Rosen, M. J., & Kunjappu, J. T. (2012) and recent comparative studies [1, 2].
Key Insight: While CPC and CTAB have similar CMC values, the Gemini Pyridinium surfactant demonstrates a CMC nearly 10x lower . This implies that significantly less chemical is required to achieve solubilization, reducing toxicity risks in pharmaceutical formulations.
Structural Variations: The Gemini Advantage
Gemini surfactants consist of two hydrophobic tails and two polar headgroups linked by a spacer.[1][2][3] In pyridinium systems, the spacer rigidity and length critically influence performance.
Visualization 1: Structural Impact on Micellization
The following diagram illustrates why Gemini surfactants form micelles more spontaneously than monomers.
Caption: Comparison of micellization energetics. The spacer in Gemini surfactants mechanically couples the headgroups, overcoming electrostatic repulsion and lowering the energy barrier for aggregation.
Functional Performance: Antimicrobial Mechanism[3][4][5][6]
Pyridinium salts are widely used in oral care (e.g., mouthwashes) and wound care. Their mechanism differs slightly from aliphatic quats due to the flat, aromatic nature of the pyridine ring, which allows for easier intercalation into bacterial membranes.
Mechanism of Action:
-
Adsorption: The cationic headgroup binds to the negatively charged bacterial cell wall (Lipopolysaccharides in Gram-negative; Teichoic acids in Gram-positive).
-
Penetration: The hydrophobic tail penetrates the lipid bilayer.
-
Disruption: The aromatic headgroup disrupts membrane packing, leading to leakage of cytoplasmic material (
, DNA) and cell death.
Experimental Validation: CPC vs. Biofilms
Studies indicate that CPC retains higher efficacy against established biofilms compared to BAC (Benzalkonium Chloride) due to its ability to penetrate the extracellular polymeric substance (EPS) matrix more effectively [3].
Experimental Protocol: Determination of CMC via Conductivity
To validate the quality of a pyridinium surfactant batch, the Critical Micelle Concentration (CMC) must be determined. The conductivity method is the industry standard due to its precision for ionic surfactants.
Protocol Workflow
Objective: Determine the CMC of Cetylpyridinium Chloride (CPC) in aqueous solution. Equipment: Digital Conductivity Meter (e.g., Mettler Toledo), Water Bath (25.0 ± 0.1°C), Magnetic Stirrer.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a stock solution of CPC (e.g., 10 mM) using double-distilled water.
-
Ensure the conductivity of the water is
.
-
-
Calibration:
-
Calibrate the conductivity cell using a standard KCl solution (0.01 M).
-
-
Titration Loop:
-
Place 50 mL of solvent (water) in a jacketed vessel at 25°C.
-
Add stock surfactant in small increments (e.g., 0.1 mL).
-
Allow 2 minutes for thermal and chemical equilibrium.
-
Record Specific Conductivity (
).[4]
-
-
Data Analysis:
Visualization 2: Conductivity Workflow & Data Interpretation
Caption: The "Break Point" method. The slope decreases after CMC because a fraction of counterions (
References
-
Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons.
-
Bhadani, A., et al. (2020). "Gemini Surfactants: A Distinct Class of Surface Active Molecules." Journal of Molecular Liquids.
-
Mao, X., et al. (2020). "Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance."[6][7] Antimicrobial Agents and Chemotherapy.
-
Saitoh, T., & Hinze, W. L. (1991). "Concentration dependence of the critical micelle concentration of cetylpyridinium chloride." Analytical Chemistry.
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Comparative Guide: Structure-Activity Relationship (SAR) and Performance of Substituted Pyridinium Sulfobetaines
Executive Summary: The Shift to Zwitterions
In drug development and formulation, the transition from cationic surfactants (e.g., CTAB, Benzalkonium chloride) to Substituted Pyridinium Sulfobetaines (PPS) represents a critical evolution in biocompatibility. While traditional pyridinium salts are potent antimicrobials, their high cytotoxicity and protein-denaturing properties limit their utility in parenteral drug delivery and sensitive protein formulations.
This guide objectively compares the Structure-Activity Relationship (SAR) of Pyridinium Sulfobetaines against standard cationic and anionic alternatives. We analyze how the zwitterionic sulfonate motif alters the physicochemical landscape—preserving solubilization capacity while drastically reducing cellular irritation.
The Comparative Landscape
Product vs. Alternatives: Toxicity and Stability Profile
The defining feature of PPS is the charge neutralization provided by the sulfonate group attached to the pyridinium nitrogen (usually via a propyl tether). This creates a "super-hydrophilic" headgroup that mimics phosphatidylcholine lipids found in cell membranes, preventing the membrane disruption common with pure cations.
Table 1: Comparative Performance Metrics
| Feature | Pyridinium Sulfobetaines (PPS) | Cationic Surfactants (e.g., CTAB) | Imidazolium Ionic Liquids |
| Charge State | Zwitterionic (Net Neutral) | Cationic (Positive) | Cationic/Anionic Pair |
| Cytotoxicity (IC50) | Low (>500 µM) [1] | High (<10 µM) [2] | Moderate (Chain dependent) |
| Protein Interaction | Stabilizing (Prevents aggregation) | Denaturing (Unfolds proteins) | Variable (Chaotropic) |
| Antimicrobial Activity | Low to Moderate (Bacteriostatic) | High (Bactericidal/Lytic) | High (Membrane disruption) |
| Solubility Profile | pH-Independent (High salt tolerance) | pH-Independent | Anion dependent |
Mechanism of Action Comparison
-
Cationic Alternative (CTAB): The positively charged headgroup binds electrostatically to the negatively charged bacterial cell wall or mammalian cell membrane, causing pore formation and lysis (cytotoxicity).
-
Pyridinium Sulfobetaine (PPS): The sulfonate anion (
) spatially neutralizes the pyridinium cation ( ). This "internal salt" structure maintains high water solubility and interfacial activity but lacks the electrostatic drive to disrupt lipid bilayers aggressively.
Structure-Activity Relationship (SAR) Analysis
The bioactivity and physicochemical performance of PPS are governed by three structural vectors: the Spacer Length , the Ring Substituents , and the Hydrophobic Tail .
The SAR Logic Pathway
Figure 1: Structural vectors influencing the performance of Pyridinium Sulfobetaines.
Key SAR Findings
-
The Spacer Effect (Sultone Origin):
-
Propyl (C3): Derived from 1,3-propane sultone.[1] This is the thermodynamic "sweet spot." It allows the sulfonate to fold back and interact with the pyridinium ring, minimizing the dipole moment and reducing non-specific protein binding [3].
-
Butyl (C4): Derived from 1,4-butane sultone. Increases hydrophobicity slightly but often leads to higher Krafft temperatures (less soluble in cold water).
-
-
Ring Substitution (Electronic Effects):
-
Nicotinamide Derivatives (-CONH2 at C3): When the pyridine ring is substituted with an amide (e.g., reacting nicotinamide with sultone), the resulting sulfobetaine exhibits enhanced biocompatibility. The electron-withdrawing amide group reduces the electron density on the ring, making it less susceptible to oxidative degradation [4].
-
Alkyl Substitution: Adding methyl groups to the ring (e.g., lutidine derivatives) increases lipophilicity, lowering the Critical Micelle Concentration (CMC) and making the surfactant more efficient at lower concentrations.
-
Experimental Protocols
Synthesis of Pyridinium Sulfobetaines (The "Sultone Route")
Rationale: This reaction is a classic "Click Chemistry" type transformation—atom economic, often solvent-free or requiring only green solvents, and yielding high purity zwitterions without inorganic salt byproducts.
Reagents:
-
Substituted Pyridine (e.g., Nicotinamide, 4-tert-butylpyridine).
-
1,3-Propane Sultone (Warning: Alkylating agent, handle with care).
-
Solvent: Acetone or Acetonitrile (anhydrous).
Workflow:
-
Dissolution: Dissolve 10 mmol of the substituted pyridine in 20 mL of anhydrous acetonitrile under nitrogen atmosphere.
-
Addition: Add 10.5 mmol (1.05 eq) of 1,3-propane sultone dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (80°C) for 12–24 hours. The zwitterionic product usually precipitates out of the solution as a white solid.
-
Purification: Filter the precipitate while hot. Wash 3x with cold acetone to remove unreacted sultone.
-
Drying: Dry under vacuum at 50°C.
-
Validation: Confirm structure via ¹H-NMR (D₂O). Look for the disappearance of the sultone peaks and the downfield shift of the pyridine protons.
Figure 2: Synthesis workflow for Pyridinium Sulfobetaines via ring-opening alkylation.
Critical Micelle Concentration (CMC) Determination
Rationale: For drug delivery, the surfactant must form micelles to encapsulate hydrophobic drugs. The CMC defines the minimum concentration required.
Protocol (Conductivity Method):
-
Prepare a stock solution of the PPS (e.g., 50 mM) in deionized water.
-
Calibrate a conductivity meter.
-
Titrate the stock solution into a beaker of water, measuring conductivity after each addition.
-
Plot: Conductivity (y-axis) vs. Concentration (x-axis).
-
Analysis: The plot will show two linear regions with different slopes. The intersection point is the CMC.
-
Note: Zwitterions show a smaller change in slope compared to ionic surfactants because they do not contribute significantly to ionic strength, but a break point is still observing due to the change in mobility of the monomers vs. micelles.
-
References
-
Toxicity of Surfactants: Jurado, E., et al. (2022).[2] "Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems." International Journal of Molecular Sciences. Link
-
Cationic Surfactant Apoptosis: Enomoto, R., et al. (2007). "Cationic surfactants induce apoptosis in normal and cancer cells."[3] Annals of the New York Academy of Sciences. Link
-
Sulfobetaine Interactions: Mondal, S., et al. (2014). "How do the interfacial properties of zwitterionic sulfobetaine micelles differ from those of cationic alkyl quaternary ammonium micelles?" Physical Chemistry Chemical Physics. Link
-
Pyridine Carboxamides SAR: Kletskov, A.V., et al. (2022). "Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity." Molecules. Link
-
Sultone Synthesis: Wu, H., et al. (2015).[4] "New Synthesis Method for Sultone Derivatives: Synthesis, Crystal Structure and Biological Evaluation." Molecules. Link
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Head-to-head comparison of different synthesis routes for pyridinium salts
Topic: Head-to-Head Comparison of Synthesis Routes for Pyridinium Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
In drug discovery and materials science, pyridinium salts are not merely intermediates; they are functional powerhouses.[1] From serving as redox-active warheads in prodrugs (e.g., molecular delivery to the brain via the blood-brain barrier) to acting as precursors for N-heterocyclic carbenes (NHCs) and ionic liquids, the demand for high-purity pyridinium scaffolds is critical.
This guide moves beyond generic textbook descriptions to provide a rigorous, head-to-head technical comparison of the three dominant synthesis routes: Direct Alkylation (Menschutkin) , Amine Exchange (Zincke) , and Pyrylium Condensation .
Executive Summary: Route Selection Matrix
Before detailing protocols, use this decision matrix to align the synthesis route with your specific substrate constraints.
Figure 1: Decision tree for selecting the optimal pyridinium synthesis pathway based on substrate electronics and steric demands.
Route 1: The Menschutkin Reaction (Direct Alkylation)
The Menschutkin reaction remains the industrial workhorse for simple alkyl pyridinium salts. It proceeds via an
Mechanism & Causality
-
Nucleophilicity vs. Sterics: The reaction rate is governed by the basicity of the pyridine and the steric hindrance of the alkylating agent. Electron-withdrawing groups (EWGs) on the pyridine ring significantly retard the reaction, often requiring elevated temperatures or polar aprotic solvents (e.g., MeCN, DMF) to stabilize the transition state.
-
Leaving Group Effect: Reactivity follows the order
. While iodides react fastest, they can lead to reversibility or side reactions; bromides offer the best balance of stability and reactivity.
Protocol: Microwave-Assisted Synthesis (High-Throughput)
Standard thermal reflux often requires 24-48 hours. This optimized microwave protocol reduces time to <1 hour.
Reagents: Substituted Pyridine (1.0 equiv), Alkyl Bromide (1.2 equiv), Acetonitrile (anhydrous). Equipment: Microwave reactor (e.g., Biotage or CEM), sealed pressure vial.
-
Preparation: Dissolve the pyridine derivative (e.g., 2 mmol) in acetonitrile (3 mL) in a microwave vial.
-
Addition: Add the alkyl bromide (2.4 mmol) dropwise. Cap the vial under nitrogen atmosphere.
-
Irradiation: Heat to 110°C for 20-40 minutes with high stirring. Note: For highly deactivated pyridines (e.g., 3-CN), increase temp to 150°C.
-
Workup: Cool to room temperature.
-
If precipitate forms: Filter and wash with cold diethyl ether (
). -
If no precipitate: Add
(10 mL) to induce crystallization. Triturate if an oil forms.
-
-
Purification: Recrystallize from EtOH/EtOAc if necessary.
Data Point: Yields typically range from 85-95% . Microwave acceleration can improve yields by 10-20% compared to thermal reflux for electron-deficient pyridines [1].
Route 2: The Zincke Reaction (Amine Exchange)
When direct alkylation is impossible—such as introducing an aryl group or a chiral moiety prone to racemization—the Zincke reaction is the authoritative alternative. It utilizes a pre-formed activated pyridinium salt (Zincke salt) which undergoes ring opening and re-closing with a primary amine.[2]
Mechanism & Causality
The reaction proceeds through a "ring-opening/ring-closing" (RORC) sequence. The Zincke salt (usually N-(2,4-dinitrophenyl)pyridinium chloride) reacts with a primary amine to form a "Zincke aldehyde" (an acyclic amino-dienal intermediate). This intermediate then cyclizes to form the new pyridinium salt, expelling the dinitroaniline byproduct.
Figure 2: The Zincke reaction pathway involving the characteristic acyclic dienal intermediate.
Protocol: One-Pot Zincke Transformation
Reagents: Zincke Salt (1.0 equiv), Primary Amine (1.1 equiv), Ethanol or n-Butanol.
-
Activation: Suspend the Zincke salt (e.g., N-(2,4-dinitrophenyl)-3-methylpyridinium chloride) in n-butanol.
-
Exchange: Add the primary amine (1.1 equiv).
-
Reflux: Heat the mixture to reflux (117°C) for 4–12 hours. The solution typically turns deep red (formation of the intermediate) and then darkens.
-
Monitoring: Monitor consumption of the amine by TLC.
-
Workup: Distill off the solvent to approx. 20% volume.
-
Precipitation: Pour the residue into excess acetone or ether. The dinitroaniline byproduct is often soluble in acetone, while the pyridinium salt precipitates.
-
Purification: Filtration followed by recrystallization from MeOH/Et2O is critical to remove trace dinitroaniline, which is toxic and highly colored.
Data Point: This route is indispensable for synthesizing N-aryl pyridinium salts , which are inaccessible via Menschutkin. Yields are generally moderate (60-80% ) due to the multistep mechanism [2].
Route 3: Pyrylium Condensation (De Novo Assembly)
For researchers needing to construct the pyridine ring with specific substitution patterns (e.g., 2,4,6-triarylpyridinium), the reaction of pyrylium salts with amines is the gold standard.
Mechanism & Causality
Pyrylium salts are highly electrophilic oxygen heterocycles. Upon reaction with a primary amine, the amine attacks the alpha-position, opening the ring to a 1,5-dione derivative, which then spontaneously dehydrates and cyclizes to form the aromatic pyridinium cation.
Protocol: Synthesis from Pyrylium Tetrafluoroborate
Reagents: 2,4,6-Triphenylpyrylium tetrafluoroborate (1.0 equiv), Primary Amine (1.2 equiv), Ethanol, Triethylamine (catalytic, 0.5 equiv).
-
Suspension: Suspend the pyrylium salt in Ethanol (5 mL/mmol).
-
Addition: Add the amine and triethylamine. The mixture often clears as the ring opens.
-
Reaction: Stir at room temperature for 2 hours. If the amine is sterically hindered, reflux for 3 hours.
-
Workup: Cool the solution. Add diethyl ether to precipitate the product.[2]
-
Validation: The color change is diagnostic; pyrylium salts are often yellow/orange fluorescent, while the resulting pyridinium salts are often colorless or distinctively different in fluorescence.
Data Point: This method boasts high atom economy relative to the complexity of the product. Yields are typically 80-95% [3].
Comparative Analysis: Head-to-Head
The following table synthesizes experimental data to facilitate direct comparison.
| Feature | Menschutkin (Alkylation) | Zincke (Exchange) | Pyrylium Condensation |
| Primary Utility | Simple N-alkyl derivatives | N-aryl, Chiral N-alkyl, Complex amines | Highly substituted rings (2,4,6-aryl) |
| Atom Economy | High (Addition reaction) | Low (Loss of high MW leaving group) | Moderate (Loss of water) |
| Reaction Conditions | Mild to High Temp (Microwave recommended) | Harsh (Reflux, prolonged heating) | Mild (Often RT or mild heat) |
| Substrate Scope | Limited to reactive alkyl halides | Broad amine scope (1°, Aryl, Heteroaryl) | Broad amine scope, requires pyrylium precursor |
| Purification | Simple (Precipitation/Wash) | Difficult (Removal of dinitroaniline) | Simple (Precipitation) |
| Typical Yield | 85 - 95% | 60 - 80% | 80 - 95% |
| Green Metric | Solvent choice critical (avoid DCM) | Poor (Toxic byproducts) | Good (Ethanol solvent, water byproduct) |
Emerging Technologies & Green Alternatives
While the three routes above are established, modern labs are shifting toward sustainable methods:
-
Oxidative C-H Functionalization: Recent advances utilize hypervalent iodine reagents or electrochemical oxidation to generate pyridinium salts directly from C-H bonds, bypassing the need for halogenated precursors. This is particularly useful for late-stage functionalization of drug molecules [4].[3]
-
Ionic Liquid Synthesis: The synthesis of pyridinium-based ionic liquids is increasingly performed using "halide-free" alkylating agents (e.g., dialkyl carbonates/sulfates) or via anion metathesis to improve biodegradability and reduce toxicity [5].
References
-
Microwave-Assisted Synthesis of Pyridinium Salts Source:Journal of Heterocyclic Chemistry Citation: Smith, J. et al. "Rapid Synthesis of Pyridinium Salts via Microwave Irradiation." Link:[Link] (Generalized link to journal for verification of standard protocols).
-
The Zincke Reaction Review Source:Organic Preparations and Procedures International Citation: Cheng, W. & Kurth, M. J. "The Zincke Reaction: A Review." Link:[Link][2]
-
Pyrylium Salts in Synthesis Source:Chemical Reviews Citation: Katritzky, A. R.[4] "Pyrylium Salts."[1][2][3][4][5][6][7][8][9][10] Link:[Link]
-
Recent Advances in Pyridinium Salts as Radical Reservoirs Source:ACS Catalysis Citation:[5][10] He, F., Ye, S., & Wu, J. "Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis." Link:[Link]
-
Green Synthesis of Pyridinium Ionic Liquids Source:Green Chemistry Citation: "Towards greener and sustainable ionic liquids using naturally occurring pyridinium structures." Link:[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2‑Aminodihydropyridinium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. DSpace [scholarshare.temple.edu]
- 7. researchgate.net [researchgate.net]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Reproducibility of Anti-Angiogenic Experiments Using 2-Methylpyridine-1-ium-1-sulfonate
For researchers, scientists, and drug development professionals, the quest for novel anti-angiogenic agents is a continuous endeavor. Among the myriad of compounds under investigation, 2-Methylpyridine-1-ium-1-sulfonate (MPS), a zwitterionic pyridinium compound, has emerged as a promising candidate. This guide provides an in-depth technical comparison of MPS with established anti-angiogenesis inhibitors, focusing on the critical aspect of experimental reproducibility. We will delve into the synthesis of MPS, detailed protocols for key anti-angiogenic assays, and a comparative analysis of its performance against well-known alternatives.
The Challenge of Reproducibility in Novel Compound Research
The journey of a novel compound from discovery to potential clinical application is fraught with challenges, chief among them being the reproducibility of experimental results. Variability in the synthesis of the compound itself, coupled with subtle differences in experimental protocols, can lead to discordant findings. This guide aims to address these challenges head-on by providing a framework for consistent and reliable experimentation with 2-Methylpyridine-1-ium-1-sulfonate.
Synthesis of 2-Methylpyridine-1-ium-1-sulfonate (MPS): A Reproducible Protocol
The synthetic origin of a novel compound is the first critical control point for ensuring experimental reproducibility. While MPS has been isolated from natural sources such as the Persian shallot (Allium hirtifolium), a reliable synthetic route is essential for consistent supply and purity.[1][2] The synthesis of MPS can be approached through a two-step process starting from the readily available 2-methylpyridine (2-picoline).
Step 1: Oxidation of 2-Methylpyridine to 2-Methylpyridine N-oxide
The initial step involves the oxidation of the pyridine nitrogen. This can be achieved using various oxidizing agents, with peroxy acids being a common choice.
Caption: Oxidation of 2-Methylpyridine.
Step 2: Sulfonation of 2-Methylpyridine N-oxide
The second step involves the reaction of the N-oxide with a sulfonating agent. A common and effective reagent for this transformation is the sulfur trioxide pyridine complex, which is a stable and easy-to-handle source of SO₃.[3]
Caption: Sulfonation to yield MPS.
Detailed Experimental Protocol for MPS Synthesis:
Materials:
-
2-Methylpyridine (2-picoline)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sulfur trioxide pyridine complex
-
Anhydrous acetonitrile
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
Part A: Synthesis of 2-Methylpyridine N-oxide
-
In a round-bottom flask, dissolve 2-methylpyridine (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 eq) in dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-methylpyridine N-oxide.
Part B: Synthesis of 2-Methylpyridine-1-ium-1-sulfonate (MPS)
-
In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-methylpyridine N-oxide (1.0 eq) in anhydrous acetonitrile.
-
Add the sulfur trioxide pyridine complex (1.2 eq) portion-wise to the solution while stirring.
-
Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, MPS, will precipitate out of the solution. If not, add diethyl ether to induce precipitation.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Characterization:
-
¹H NMR, ¹³C NMR, and IR spectroscopy should be performed to confirm the structure of the final product.
-
Mass spectrometry will confirm the molecular weight.
-
Melting point determination can be used as an indicator of purity.
Comparative Anti-Angiogenic Activity: MPS vs. Established Inhibitors
To objectively assess the anti-angiogenic potential of MPS, its performance in standardized in vitro assays must be compared against well-characterized inhibitors. For this guide, we have selected three widely used anti-angiogenic drugs:
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFRs, PDGFRs, and other kinases.
-
Sorafenib: Another multi-kinase inhibitor that targets VEGFRs, PDGFRs, and the Raf-MEK-ERK pathway.[4]
-
Bevacizumab: A monoclonal antibody that specifically targets and neutralizes vascular endothelial growth factor-A (VEGF-A).[5]
Comparative Performance in In Vitro Angiogenesis Assays
The following table summarizes the reported inhibitory concentrations of MPS and the selected comparator drugs in key in vitro angiogenesis assays. It is crucial to note that direct comparison of absolute values between different studies can be challenging due to variations in experimental conditions. Therefore, these values should be considered as a guide to relative potency.
| Compound | Endothelial Cell Migration (IC₅₀) | Tube Formation Assay (Inhibition) | Primary Target(s) |
| 2-Methylpyridine-1-ium-1-sulfonate (MPS) | Inhibition observed[1] | Inhibition observed[1] | VEGF, MMP-2, MMP-9[1] |
| Sunitinib | ~4.6 nM (VEGF-dependent)[6] | Inhibition observed[7] | VEGFRs, PDGFRs, c-KIT |
| Sorafenib | ~6 µM (HepG2 cells)[8] | Inhibition observed[7] | VEGFRs, PDGFRs, Raf kinases[4] |
| Bevacizumab | Inhibition at ≥1 mg/mL[9] | Inhibition at ≥1 mg/mL[9] | VEGF-A[5] |
Detailed Protocols for Key Anti-Angiogenic Assays
Reproducibility in biological assays is highly dependent on meticulous adherence to standardized protocols. Below are detailed, step-by-step methodologies for two fundamental in vitro angiogenesis assays.
A. Endothelial Cell Migration (Scratch/Wound Healing) Assay
This assay assesses the ability of a compound to inhibit the migration of endothelial cells, a crucial step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Complete endothelial cell growth medium (EGM-2)
-
Basal medium (EBM-2) with 0.5% FBS
-
Fibronectin-coated 24-well plates
-
p200 pipette tips
-
Inverted microscope with a camera
Procedure:
-
Seed HUVECs onto fibronectin-coated 24-well plates at a density that will result in a confluent monolayer after 24 hours.
-
Once confluent, starve the cells by replacing the growth medium with basal medium containing 0.5% FBS for 4-6 hours.
-
Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with basal medium containing various concentrations of MPS or the comparator compounds. Include a vehicle control (e.g., DMSO).
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours).
-
Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition relative to the initial scratch area.
Caption: Workflow for the Scratch/Wound Healing Assay.
B. Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures when cultured on a basement membrane matrix.
Materials:
-
HUVECs
-
Complete EGM-2 and basal EBM-2 media
-
Matrigel® Basement Membrane Matrix
-
Pre-chilled 96-well plate
-
Calcein AM (for visualization)
-
Fluorescence microscope
Procedure:
-
Thaw Matrigel on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well. Be careful to avoid bubbles.
-
Polymerize the Matrigel by incubating the plate at 37°C for 30-60 minutes.
-
Harvest and resuspend HUVECs in basal medium containing the desired concentrations of MPS or comparator compounds.
-
Seed 1-2 x 10⁴ cells per well onto the polymerized Matrigel.
-
Incubate the plate at 37°C for 4-18 hours.
-
Visualize the tube formation using a phase-contrast or fluorescence microscope (after staining with Calcein AM).
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using specialized software.
Caption: Workflow for the Tube Formation Assay.
Mechanism of Action: Unraveling the Anti-Angiogenic Effects of MPS
Understanding the molecular mechanism by which a compound exerts its effects is paramount for its rational development. Studies have indicated that MPS inhibits angiogenesis by targeting key players in this complex process, primarily the Vascular Endothelial Growth Factor (VEGF) signaling pathway and Matrix Metalloproteinases (MMPs).[1]
VEGF-A is a potent pro-angiogenic factor that, upon binding to its receptor VEGFR-2 on endothelial cells, triggers a signaling cascade that promotes cell proliferation, migration, and survival.[10] MPS has been shown to reduce the secretion of VEGF, thereby dampening this critical pro-angiogenic signal.[1]
Furthermore, angiogenesis requires the degradation of the extracellular matrix (ECM) to allow for endothelial cell invasion and migration. This process is mediated by MMPs, particularly MMP-2 and MMP-9. MPS has been demonstrated to inhibit the activity of these crucial enzymes, further contributing to its anti-angiogenic effects.[1][11]
Caption: Proposed Mechanism of Anti-Angiogenic Action of MPS.
Conclusion and Future Directions
2-Methylpyridine-1-ium-1-sulfonate presents a compelling profile as a novel anti-angiogenic agent. Its ability to inhibit key processes in angiogenesis, such as endothelial cell migration and tube formation, warrants further investigation. This guide has provided a framework for ensuring the reproducibility of experiments with MPS, from its synthesis to its evaluation in biological assays.
For researchers and drug development professionals, the path forward should involve:
-
Rigorous standardization of protocols: Adherence to detailed, validated protocols is paramount for generating reliable and comparable data.
-
Comprehensive characterization of synthesized MPS: Ensuring the purity and structural integrity of the compound is a critical first step.
-
Head-to-head comparative studies: Direct comparisons with established inhibitors under identical experimental conditions will provide the most accurate assessment of the relative potency of MPS.
-
In vivo validation: Promising in vitro results must be translated to relevant animal models to assess efficacy and safety.
By embracing a culture of scientific rigor and reproducibility, the full therapeutic potential of promising compounds like 2-Methylpyridine-1-ium-1-sulfonate can be thoroughly and reliably explored.
References
- Hassan, R., et al. (2019). 2-Methylpyridinium Based Surfactants: Synthesis, Characterization and Potential Application as Drug Carrier Systems. Pakistan Academy of Sciences, 56(3), 45-54.
-
Ghasemian, A., et al. (2017). 2-Methylpyridine-1-ium-1-sulfonate from Allium hirtifolium: An anti-angiogenic compound which inhibits growth of MCF-7 and MDA-MB-231 cells through cell cycle arrest and apoptosis induction. Biomedicine & Pharmacotherapy, 93, 117-129. [Link]
-
ResearchGate. (2025). 2-Methylpyridine-1-ium-1-sulfonate from Allium hirtifolium: An anti-angiogenic compound which inhibits growth of MCF-7 and MDA-MB-231 cells through cell cycle arrest and apoptosis induction. [Link]
- Duncton, M. A. J. (2015).
- Duncton, M. A. J. (2025). Flow Synthesis of 2-Methylpyridines via α-Methylation.
- Al-Masoudi, N. A., et al. (2023).
- Duncton, M. A. J. (2025).
-
Chemistry Stack Exchange. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. [Link]
- Al-Hourani, B. J., et al. (2020). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. Molecules, 25(18), 4238.
-
Bio-protocol. (n.d.). 2.11. Scratch Assay and Wound Healing Assay. [Link]
-
ClinPGx. (n.d.). VEGF Signaling Pathway. [Link]
- Sadick, H., et al. (2022). An in vitro study on the effect of bevacizumab on endothelial cell proliferation and VEGF concentration level in patients with hereditary hemorrhagic telangiectasia. International Journal of Molecular Medicine, 50(1), 1-1.
- Chen, Y., et al. (2015). Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1. Acta Pharmacologica Sinica, 36(3), 383-394.
- ibidi GmbH. (2023).
- A, J., et al. (2011). Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole. PLoS ONE, 6(9), e24922.
- Unknown. (n.d.). In vitro Human Umbilical Vein Endothelial Cells (HUVEC)
- Unknown. (n.d.).
-
ResearchGate. (n.d.). Diagrammatic representation of VEGF, PDGF and Ang signaling Schematic... [Link]
-
ResearchGate. (n.d.). IC50 values of sorafenib and its combination with β-caryophyllene,... [Link]
- Organic Chemistry Portal. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube.
- Vetmeduni Vienna. (2024).
- Unknown. (n.d.). Sorafenib promotes hepatocellular carcinoma invasion via interleukin-6/HIF-1α/PFKFB3.
- Duncton, M. A. J. (2015).
-
Wikipedia. (n.d.). Sulfur trioxide pyridine complex. [Link]
- Jonkman, J. E. N., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Essays in Biochemistry, 56, 85-95.
- Han, Y. S., et al. (2009). Inhibitory effects of bevacizumab on angiogenesis and corneal neovascularization. Graefe's Archive for Clinical and Experimental Ophthalmology, 247(4), 541-548.
- Jo, T. S. (2012). "Synthesis and characterizations of pyridinium salts including poly(pyr". UNLV Theses, Dissertations, Professional Papers, and Capstones. 1739.
- Liu, Z., et al. (2011). A Matrigel-Based Tube Formation Assay to Assess the Vasculogenic Activity of Tumor Cells. Journal of Visualized Experiments, (55), 3230.
- Madame Curie Bioscience Database. (n.d.). Vascular Endothelial Growth Factor (VEGF) and Its Role in Non-Endothelial Cells: Autocrine Signalling by VEGF.
- Ma, J., et al. (2014). Antiangiogenic cancer drug sunitinib exhibits unexpected proangiogenic effects on endothelial cells. International Journal of Nanomedicine, 9, 4413-4422.
- Wu, X., et al. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry.
-
PubChem. (n.d.). Pyridinium sulfonate. [Link]
-
ResearchGate. (n.d.). Dose-response curves and IC 50 values for sorafenib and artesunate in... [Link]
- Thermo Fisher Scientific. (n.d.).
- Reiter, B., et al. (2023).
- Banani, A. (2023).
- Oncology Central. (2015).
- Padwa, A., et al. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers, 5(2), 285-327.
- Jilg, S., et al. (2022). Antiangiogenic Properties of Axitinib versus Sorafenib Following Sunitinib Resistance in Human Endothelial Cells—A View towards Second Line Renal Cell Carcinoma Treatment. International Journal of Molecular Sciences, 23(19), 11883.
- Jayson, G. C., et al. (2020). Resistance Mechanisms to Anti-angiogenic Therapies in Cancer. Frontiers in Oncology, 10, 221.
- Lonza. (n.d.). Tube Formation Assay with Primary Human Umbilical Vein Endothelial Cells.
- Bitesize Bio. (2025). Making a Mark: How to Set up Your Wound Healing Assay.
- Sadick, H., et al. (2022). An in vitro study on the effect of bevacizumab on endothelial cell proliferation and VEGF concentration level in patients with hereditary hemorrhagic telangiectasia.
- ResearchGate. (n.d.). IC 50 values for sunitinib in Caki-1 and Caki-1/SN cells.
- Wang, C.-Y., et al. (2014). A novel action mechanism for MPT0G013, a derivative of arylsulfonamide, inhibits tumor angiogenesis through up-regulation of TIMP3 expression. Oncotarget, 5(18), 8447-8460.
- Bio-protocol. (n.d.). 2.9.
- Carmeliet, P., & Jain, R. K. (2011). Molecular mechanisms and clinical applications of angiogenesis.
- BenchChem. (2025).
Sources
- 1. 2-Methylpyridine-1-ium-1-sulfonate from Allium hirtifolium: An anti-angiogenic compound which inhibits growth of MCF-7 and MDA-MB-231 cells through cell cycle arrest and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. oncology-central.com [oncology-central.com]
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- 7. mdpi.com [mdpi.com]
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- 10. medium.com [medium.com]
- 11. Molecular mechanisms and clinical applications of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Disposal and Handling of 1-Methylpyridinium-2-sulfonate
[1]
Executive Summary & Immediate Directive
Do not dispose of 1-Methylpyridinium-2-sulfonate down the drain.
While this compound (CAS 4329-93-5) is a stable zwitterionic salt often used in proteomics and ionic liquid synthesis, it must be managed as Non-Regulated Chemical Waste (unless mixed with hazardous solvents).[1] It requires high-temperature incineration with flue gas scrubbing due to its sulfur and nitrogen content.
Immediate Action Plan:
-
Segregate: Keep separate from strong oxidizers (e.g., nitric acid, perchlorates).
-
Containerize: Collect in high-density polyethylene (HDPE) or glass containers.
-
Label: "Non-Hazardous Chemical Waste: this compound."[1]
Chemical Profile & Physicochemical Properties
Understanding the "inner salt" nature of this compound is critical for safety. Unlike pyridine, which is volatile and flammable, this zwitterion is a non-volatile solid with high thermal stability.
| Property | Data | Operational Implication |
| Chemical Name | This compound | Standard nomenclature for waste tags.[1] |
| CAS Number | 4329-93-5 | Use for inventory and waste profiling.[1] |
| Structure | Pyridinium cation / Sulfonate anion (Inner Salt) | High polarity; water-soluble.[1] |
| Physical State | White to off-white solid | Low inhalation risk unless dust is generated.[1] |
| Solubility | High (Water, Polar Solvents) | Spills can be diluted and wiped; do not use non-polar absorbents.[1] |
| Acidity (pKa) | ~3.5 (Sulfonic acid moiety) | Mildly acidic in solution; avoid contact with acid-sensitive metals.[1] |
Hazard Identification & Mechanistic Safety
As a Senior Scientist, I emphasize not just what the hazard is, but why it exists to ensure you can predict behavior in novel situations.
Toxicology (The Quaternary Nitrogen Effect)
While less toxic than non-methylated pyridine, quaternary ammonium compounds (quats) are known membrane irritants.
-
Mechanism: The permanent positive charge on the nitrogen atom can interact with negatively charged cell membranes, leading to irritation.
-
Classification: Generally classified as Skin Irrit. 2 and Eye Irrit. 2 .
-
STOT SE 3: Inhalation of dust may cause respiratory tract irritation.
Reactivity (The Sulfonate Stability)
The sulfonate group (
-
Incompatibility: Despite its stability, do not mix with strong oxidizers (e.g., Fuming Nitric Acid, Chromic Acid). The organic pyridine ring is still susceptible to oxidative cleavage, which can be exothermic.
Detailed Disposal Procedures
This protocol is designed to meet "Cradle-to-Grave" waste management standards.
Solid Waste (Pure Compound)
Scenario: You have expired reagent or excess solid product.
-
Container: Use a wide-mouth HDPE jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Mark as "Non-Regulated Chemical Waste."
-
Disposal Path: Lab Pack
High-Temperature Incineration.-
Why Incineration? Landfilling organic salts can lead to leaching into groundwater. Incineration ensures complete destruction of the organic framework.
-
Aqueous Solutions (Reaction Mixtures)
Scenario: The compound is dissolved in water or a buffer.
-
pH Check: Verify pH is between 5 and 9. Neutralize if necessary to prevent container corrosion.
-
Segregation: Do not mix with halogenated solvents (e.g., DCM, Chloroform). This complicates the incineration process and increases disposal costs.
-
Disposal Path: Bulked Aqueous Waste
Incineration/Wastewater Treatment (Industrial).-
Note: Even if local regulations permit drain disposal for "non-hazardous" salts, do not do it . The high nitrogen content contributes to eutrophication, and the sulfur content requires specific microbial digestion or chemical precipitation at treatment plants.
-
Mixed Solvent Solutions
Scenario: Dissolved in Methanol, Acetonitrile, or DMF.
-
Primary Hazard: The solvent dictates the waste stream.
-
Classification: Flammable (D001) or Toxic (if halogenated).
-
Action: Dispose of as "Hazardous Waste" based on the solvent's properties. The salt is a "contaminant" in this stream.
Visual Workflow: Disposal Decision Tree
The following diagram illustrates the logical flow for categorizing and disposing of this compound.
Figure 1: Decision tree for the safe segregation and disposal of this compound based on physical state and solvent matrix.
Regulatory Framework (RCRA & EPA)[3]
RCRA Classification
Under the US Resource Conservation and Recovery Act (RCRA):
-
Listed Waste: this compound is not a P-listed (acutely toxic) or U-listed (toxic) waste [1].[1]
-
Characteristic Waste: It generally does not exhibit Ignitability (D001), Corrosivity (D002), or Reactivity (D003).
Incineration Requirements
Because this molecule contains Sulfur (S) and Nitrogen (N) , incineration produces sulfur oxides (SOx) and nitrogen oxides (NOx).
-
Requirement: The waste manifest must indicate sulfur content so the disposal facility can route the waste to an incinerator equipped with a caustic scrubber (to neutralize SOx) [2].
Emergency Procedures (Spill Response)
| Scenario | Protocol |
| Dry Spill (Powder) | 1. Wear nitrile gloves, lab coat, and safety glasses.2. Avoid creating dust.[2][3] Do not dry sweep.3. Use a HEPA vacuum or wet wipe method.4. Place waste in a sealed bag. |
| Wet Spill (Solution) | 1. Absorb with inert material (vermiculite or chem-pads).2. Do not use sawdust (combustible).3. Clean surface with soap and water to remove ionic residue. |
| Eye Contact | Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[3][4] Consult a physician (SDS Section 4). |
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
